4-Fluoro-2,3-methylenedioxyphenylboronic acid
Description
Properties
IUPAC Name |
(7-fluoro-1,3-benzodioxol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-5-2-1-4(8(10)11)6-7(5)13-3-12-6/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBRLFXVMFAXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)F)OCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681630 | |
| Record name | (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-92-2 | |
| Record name | (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Synthesis of 4-Fluoro-2,3-methylenedioxyphenylboronic Acid: A Key Building Block for Advanced Research
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway to 4-Fluoro-2,3-methylenedioxyphenylboronic acid. This valuable fluorinated organoboron compound serves as a critical building block in medicinal chemistry and materials science, particularly for the synthesis of complex molecules via Suzuki-Miyaura cross-coupling reactions. This document details a two-step synthetic sequence, beginning with the synthesis of the key precursor, 4-fluoro-1,2-methylenedioxybenzene, followed by a regioselective Directed ortho-Metalation (DoM) and subsequent borylation. The guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale, key experimental considerations, and troubleshooting advice to ensure successful synthesis.
Introduction: The Significance of a Fluorinated Boronic Acid
This compound is a bifunctional synthetic intermediate of significant interest. The incorporation of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity, making it a prized tool in drug design. The boronic acid moiety is a versatile functional group, renowned for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel prize-winning method for constructing carbon-carbon bonds.
The unique substitution pattern of this molecule, with fluorine positioned adjacent to the methylenedioxy and boronic acid groups, offers a sterically and electronically distinct building block for creating novel pharmaceutical agents and advanced organic materials. Its synthesis, therefore, is of paramount importance for enabling further discovery.
Retrosynthetic Analysis and Strategic Overview
The synthetic strategy hinges on the powerful and regioselective nature of Directed ortho-Metalation (DoM). The target molecule can be disconnected at the Carbon-Boron bond, revealing a key aryllithium intermediate. This intermediate arises from the deprotonation of a stable, readily accessible precursor: 4-fluoro-1,2-methylenedioxybenzene. The precursor itself can be synthesized from commercially available 4-fluorocatechol.
The overall synthetic workflow is depicted below.
Navigating Advanced Synthesis: A Technical Guide to 4-Fluoro-2-methylphenylboronic Acid
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. Fluorinated building blocks offer a nuanced approach to modulating physicochemical properties, enhancing metabolic stability, and improving biological activity. Among these critical reagents, substituted phenylboronic acids stand out for their versatility, particularly in the realm of palladium-catalyzed cross-coupling reactions.
This technical guide provides a comprehensive overview of 4-Fluoro-2-methylphenylboronic acid (CAS Number: 139911-29-8), a key intermediate in the synthesis of complex organic molecules. While the specifically requested "4-Fluoro-2,3-methylenedioxyphenylboronic acid" is not readily documented or commercially available, this closely related analogue offers significant utility and serves as an excellent case study in the application of fluorinated arylboronic acids in advanced chemical synthesis.
Core Compound Identification and Properties
4-Fluoro-2-methylphenylboronic acid is an organoboron compound valued for its role as a building block in creating carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction.[1] Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, provides a unique combination of electronic and steric properties that can be exploited in drug design and materials science.
Table 1: Physicochemical Properties of 4-Fluoro-2-methylphenylboronic Acid
| Property | Value | Source |
| CAS Number | 139911-29-8 | [1][2] |
| Molecular Formula | C₇H₈BFO₂ | [1][3] |
| Molecular Weight | 153.95 g/mol | [1][2][3] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 191-196 °C (lit.) | [2] |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in methanol |
The Synthetic Keystone: Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of 4-Fluoro-2-methylphenylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The fluorine substituent on the aromatic ring can influence the electronic properties of the molecule, potentially enhancing reactivity and selectivity in coupling reactions.[1] Furthermore, the incorporation of fluorine is a well-established strategy in drug discovery to improve metabolic stability and bioavailability of drug candidates.
Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing 4-Fluoro-2-methylphenylboronic acid.
Sources
An In-Depth Technical Guide to 4-Fluoro-2,3-methylenedioxyphenylboronic acid: Properties, Synthesis, and Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive theoretical and practical overview of 4-Fluoro-2,3-methylenedioxyphenylboronic acid, a specialized organoboron compound with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to predict its physical and chemical properties, propose a viable synthetic route, and discuss its expected reactivity, particularly in palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a foundational resource for researchers interested in the design and application of novel fluorinated phenylboronic acids.
Introduction: The Strategic Value of Fluorinated Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, primarily owing to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] The strategic incorporation of fluorine atoms into arylboronic acid scaffolds can profoundly influence the physicochemical and biological properties of the resulting coupled products.[3] Fluorine's high electronegativity can modulate the electronic characteristics of the aromatic ring, impacting reaction kinetics and selectivity. Furthermore, the introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.
The subject of this guide, this compound, combines the advantageous features of a fluorinated aromatic system with the structural rigidity and electron-donating nature of the methylenedioxy group. This unique combination of functionalities suggests its potential as a valuable building block for the synthesis of complex molecules with tailored electronic and pharmacological profiles.
Note on Data Availability: As of the date of this publication, there is a notable absence of publicly available experimental data specifically for this compound. Consequently, this guide will provide a predictive analysis based on the known properties of closely related analogs, namely 2,3-methylenedioxyphenylboronic acid, 3,4-methylenedioxyphenylboronic acid, and various fluorinated phenylboronic acids.
Predicted Physicochemical Properties
The physical and chemical properties of this compound can be extrapolated from its structural components. The presence of the boronic acid moiety suggests a crystalline solid with some solubility in polar organic solvents. The methylenedioxy and fluoro substituents will influence its melting point, polarity, and reactivity.
Below is a table of predicted and analogous compound properties:
| Property | Predicted Value for this compound | Analogous Compound Data |
| Molecular Formula | C₇H₆BFO₄ | 2,3-Methylenedioxyphenylboronic acid: C₇H₇BO₄[4] |
| Molecular Weight | 183.93 g/mol | 2,3-Methylenedioxyphenylboronic acid: 165.94 g/mol [4] |
| Appearance | White to off-white crystalline solid | Phenylboronic acid: white to yellow powder[5] |
| Melting Point | Expected to be in the range of 200-250 °C | 3,4-(Methylenedioxy)phenylboronic acid: 239-243 °C[6] |
| Solubility | Soluble in methanol, ethanol, THF, and DMSO | Phenylboronic acid: soluble in diethyl ether, ethanol[5] |
| Stability | Air-sensitive; may dehydrate to form boroxine anhydride | 3,4-(Methylenedioxy)phenylboronic Acid is known to be air sensitive.[7] |
Proposed Synthesis Pathway
A plausible and efficient synthetic route to this compound involves the ortho-lithiation of a suitable fluorinated methylenedioxybenzene precursor, followed by quenching with a trialkyl borate and subsequent hydrolysis.
A proposed multi-step synthesis is outlined below:
Step 1: Synthesis of 4-Fluoro-1,2-methylenedioxybenzene
The starting material, 4-fluoro-1,2-methylenedioxybenzene, can be synthesized from catechol and a suitable fluorinated methylene source, although specific literature for this exact compound is scarce. A general environmentally friendly synthesis of 1,2-methylenedioxybenzene has been reported using catechol and formaldehyde acetals over a heterogeneous catalyst.[8]
Step 2: Bromination of 4-Fluoro-1,2-methylenedioxybenzene
Selective bromination of the fluorinated methylenedioxybenzene is a critical step. A known method for the synthesis of 5-bromo-6-isopropyl-1,3-benzodioxole involves the bromination of 5-isopropyl-1,3-benzodioxole with bromine in carbon tetrachloride at low temperatures.[8] A similar approach using a milder brominating agent like N-bromosuccinimide could potentially afford the desired 6-bromo-4-fluoro-1,3-benzodioxole.
Step 3: Borylation of 6-Bromo-4-fluoro-1,3-benzodioxole
The final step involves a metal-halogen exchange followed by reaction with a borate ester. This is a common method for the synthesis of arylboronic acids.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Lithiation: To a solution of 6-bromo-4-fluoro-1,3-benzodioxole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), slowly add a solution of n-butyllithium (1.1 eq) in hexanes. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH 2-3 with 2M hydrochloric acid and stir vigorously for 1-2 hours.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Expected Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
This compound is anticipated to be a highly effective coupling partner in Suzuki-Miyaura reactions.[1] The electronic nature of the substituents on the phenyl ring will play a crucial role in its reactivity.
-
Fluorine Substituent: The electron-withdrawing nature of the fluorine atom is expected to increase the Lewis acidity of the boronic acid, potentially facilitating the transmetalation step in the catalytic cycle.[9]
-
Methylenedioxy Group: The electron-donating character of the methylenedioxy group will influence the nucleophilicity of the arylboronic acid. This push-pull electronic arrangement can lead to unique reactivity and selectivity in cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or its boronate derivative) is transferred to the palladium center, displacing the halide. This step is typically base-mediated.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for a Suzuki-Miyaura Reaction:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
Predicting the NMR spectra of this compound can provide valuable guidance for its identification and characterization.
-
¹H NMR: The proton spectrum is expected to show two distinct aromatic signals, likely doublets or doublet of doublets, due to coupling with each other and with the fluorine atom. The methylene protons of the methylenedioxy group will appear as a singlet. The protons of the boronic acid hydroxyl groups will be a broad singlet, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will display characteristic signals for the aromatic carbons, with the carbon directly bonded to the fluorine exhibiting a large one-bond C-F coupling constant. The carbon attached to the boron atom will also be identifiable. The methylene carbon of the methylenedioxy group will appear as a distinct signal.[10]
-
¹⁹F NMR: The fluorine spectrum will show a singlet, providing a clear diagnostic signal for the presence of the fluorine atom.
-
¹¹B NMR: The boron NMR spectrum will exhibit a broad signal characteristic of a trigonal boronic acid.
Safety and Handling
As with all boronic acids, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated fume hood. It is advisable to store the compound under an inert atmosphere to prevent degradation.
Conclusion
While direct experimental data for this compound is not yet readily available, this technical guide provides a robust theoretical framework for its properties, synthesis, and reactivity. The unique combination of a fluoro substituent and a methylenedioxy group on a phenylboronic acid scaffold makes it a compelling target for synthetic chemists and drug discovery professionals. The predictive analysis presented here, based on well-established chemical principles and data from analogous compounds, is intended to stimulate further research and unlock the potential of this novel building block in the creation of new materials and therapeutics.
References
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3,4-(Methylenedioxy)phenylboronic acid - Chem-Impex. (n.d.). Retrieved January 27, 2026, from [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
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(4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580. PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
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13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Synthesis of methylenedioxybenzene. PrepChem.com. (n.d.). Retrieved January 27, 2026, from [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 5270-5285. [Link]
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An eco-friendly synthesis of 1,2-methylenedioxybenzene in vapour phase. ResearchGate. (2012). Retrieved January 27, 2026, from [Link]
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Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. (2010). Angewandte Chemie International Edition, 49(31), 5456-5460. [Link]
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1,2 Methylenedioxybenzene synthesis attempt N2. (2020, January 13). YouTube. Retrieved January 27, 2026, from [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2021). Scholarship @ Claremont. Retrieved January 27, 2026, from [Link]
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Introduction: The Strategic Role of Fluorinated Boronic Acids in Modern Drug Discovery
An In-Depth Technical Guide to 4-Fluoro-2,3-methylenedioxyphenylboronic acid
Boronic acids and their derivatives have emerged from relative obscurity to become indispensable tools in medicinal chemistry.[1] This transformation was catalyzed significantly by the FDA approval of Bortezomib (Velcade®) in 2003, the first boronic acid-containing drug, which validated the therapeutic potential and relative safety of organoboron compounds.[1] Boronic acids are valued for their unique ability to act as versatile synthetic intermediates, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Within this class of reagents, this compound represents a highly strategic building block for drug development professionals. It incorporates three key structural motifs:
-
The Boronic Acid Group: The primary reactive site for cross-coupling reactions.
-
The Methylenedioxy Bridge: A common pharmacophore found in numerous biologically active molecules, often used to constrain the conformation of a phenyl ring.
-
The Fluorine Atom: A "strategic" element in drug design. The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding potency by altering its electronic properties and pKa.[2][3]
This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of this compound for researchers and scientists in the field of drug development.
Physicochemical and Structural Properties
This compound is a specialized arylboronic acid used in organic synthesis and pharmaceutical research.[4] Its identity and core properties are summarized below.
| Property | Data |
| IUPAC Name | (7-Fluoro-1,3-benzodioxol-4-yl)boronic acid |
| Synonyms | This compound |
| CAS Number | 1256345-92-2[4][5] |
| Molecular Formula | C₇H₆BFO₄ |
| Molecular Weight | 183.93 g/mol |
| Appearance | Typically an off-white to white solid |
Molecular Structure Analysis
The structure of this compound is defined by a benzene ring substituted with the three key functional groups. The spatial and electronic relationship between these groups dictates the molecule's reactivity and utility.
Caption: 2D Molecular Structure of this compound.
Structural Insights:
-
Boronic Acid: Positioned ortho to the methylenedioxy bridge, its reactivity in Suzuki couplings can be influenced by steric hindrance and the electronic effects of adjacent groups.
-
Methylenedioxy Group: This rigid five-membered ring fuses two oxygen atoms to the benzene core. It acts as an electron-donating group, which can modulate the reactivity of the aromatic ring.
-
Fluorine Atom: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[3] This influences the acidity of the boronic acid and can protect adjacent sites from metabolic attack (metabolic shielding), a highly desirable feature in drug design.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This reaction forges a carbon-carbon bond between an organoboron compound (like this one) and an organohalide (e.g., aryl bromides, iodides, or triflates) in the presence of a palladium catalyst and a base.
Core Utility: This reagent allows for the direct installation of the "4-fluoro-2,3-methylenedioxyphenyl" moiety onto a target scaffold. This is a highly efficient method for synthesizing complex molecules, particularly in the lead optimization phase of drug discovery, where analogues are rapidly needed to establish structure-activity relationships (SAR).
Illustrative Synthesis Workflow
The synthesis of arylboronic acids typically involves the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a borate ester. The following is a generalized, illustrative protocol for the synthesis of this compound from a suitable precursor.
Disclaimer: This protocol is illustrative. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Step 1: Metal-Halogen Exchange
-
Reactants: 4-Bromo-7-fluoro-1,3-benzodioxole (precursor), n-Butyllithium (n-BuLi) or similar organolithium reagent.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Procedure: The aryl bromide is dissolved in the anhydrous solvent and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen). n-BuLi is added dropwise to form the corresponding aryllithium intermediate.
-
Causality: This step is critical for creating a nucleophilic carbon center on the aromatic ring. The low temperature is essential to prevent side reactions and decomposition of the highly reactive organolithium species.
Step 2: Borylation
-
Reactant: Triisopropyl borate or trimethyl borate.
-
Procedure: The borate ester is added to the cold aryllithium solution. The reaction is allowed to slowly warm to room temperature.
-
Causality: The electron-deficient boron atom of the borate ester is readily attacked by the nucleophilic aryllithium. This forms a boronate ester intermediate.
Step 3: Hydrolysis
-
Reactant: Acidic water (e.g., dilute HCl).
-
Procedure: The reaction mixture is carefully quenched with an acidic aqueous solution. This hydrolyzes the boronate ester to the final boronic acid product.
-
Causality: The acid catalyzes the cleavage of the B-O-Alkyl bonds, replacing them with B-O-H bonds to yield the desired product.
Step 4: Purification
-
Procedure: The crude product is typically isolated by extraction and purified by recrystallization or column chromatography to yield pure this compound.
Caption: Illustrative workflow for the synthesis of this compound.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. By combining the proven synthetic utility of the boronic acid group with the desirable pharmacophoric features of the methylenedioxy ring and the strategic physicochemical advantages conferred by a fluorine atom, this molecule provides a powerful tool for constructing novel chemical entities with enhanced drug-like properties. Its effective use in Suzuki-Miyaura coupling reactions enables the rapid and efficient exploration of chemical space, accelerating the journey from hit identification to lead optimization in pharmaceutical research.
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A Comprehensive Technical Guide to the Solubility of 4-Fluoro-2,3-methylenedioxyphenylboronic Acid in Organic Solvents
For Immediate Release
Abstract
4-Fluoro-2,3-methylenedioxyphenylboronic acid is a key building block in modern synthetic chemistry, particularly valued for its role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The successful execution and scalability of these reactions are critically dependent on the solubility of the boronic acid precursor in the chosen solvent system. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to optimize reaction conditions, enhance yields, and ensure process robustness.
Introduction: The Critical Role of Solubility in Synthetic Chemistry
The judicious selection of a solvent is paramount in chemical synthesis, influencing reaction rates, equilibria, and the ultimate yield and purity of the desired product. For solid reagents, such as this compound, solubility is the primary determinant of its availability to participate in a chemical transformation. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction kinetics, incomplete conversions, and challenges in purification.
This compound, with its unique electronic and steric properties conferred by the fluorine and methylenedioxy substituents, is an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Understanding its solubility profile across a range of organic solvents is therefore not merely an academic exercise but a critical step in the development of efficient and scalable synthetic protocols.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₆BFO₄ | N/A |
| Molecular Weight | 183.93 g/mol | N/A |
| Appearance | Typically a white to off-white crystalline solid | General knowledge |
| Melting Point | Not readily available; boronic acids can dehydrate upon heating to form boroxines, which complicates accurate melting point determination.[3] | N/A |
The presence of the polar boronic acid functional group (-B(OH)₂) suggests the potential for hydrogen bonding, which can influence solubility in protic solvents. Conversely, the aromatic ring and the methylenedioxy group contribute to its nonpolar character, suggesting solubility in a range of organic solvents. The fluorine substituent can further modulate the electronic properties and intermolecular interactions of the molecule.[4]
Theoretical Considerations for Solubility
The principle of "like dissolves like" provides a useful starting point for predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: Protic solvents, such as alcohols (e.g., methanol, ethanol), can engage in hydrogen bonding with the hydroxyl groups of the boronic acid, potentially leading to good solubility. Aprotic polar solvents, such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN), can also solvate the molecule through dipole-dipole interactions.
-
Nonpolar Solvents: Nonpolar solvents, such as toluene and hexanes, are less likely to be effective solvents for this relatively polar molecule on their own, but may be used as co-solvents in reaction mixtures.
It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines.[3] The formation of boroxines can significantly alter the solubility of the material, and this equilibrium can be influenced by the solvent and the presence of water.
Experimental Determination of Solubility: A Methodological Approach
Given the lack of specific quantitative solubility data for this compound in the public domain, this section outlines a robust experimental workflow for its determination.
Visual "Shake-Flask" Method (Qualitative to Semi-Quantitative)
This method provides a rapid and straightforward initial assessment of solubility.
Caption: Workflow for the visual shake-flask solubility determination method.
Protocol:
-
Accurately weigh a small amount (e.g., 10 mg) of this compound into a vial.
-
Add a measured volume (e.g., 0.1 mL) of the test solvent.
-
Agitate the vial vigorously (e.g., using a vortex mixer) for a set period at a controlled temperature (e.g., 25 °C).
-
Visually inspect the solution. If the solid has completely dissolved, the solubility is greater than the current concentration (e.g., >100 mg/mL).
-
If undissolved solid remains, add another measured volume of solvent and repeat the agitation and observation steps.
-
Continue this process until the solid is fully dissolved. The solubility can then be estimated based on the total volume of solvent added.
High-Performance Liquid Chromatography (HPLC) Method (Quantitative)
HPLC is a highly accurate method for determining the concentration of a saturated solution.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Solvent Selection Rationale:
-
Aprotic Polar Solvents (e.g., Dioxane, THF, DMF): These are commonly used solvents for Suzuki-Miyaura reactions. They generally provide good solubility for both the boronic acid and the aryl halide, as well as the palladium catalyst and the base. [6][7]The choice among these will depend on the specific substrates and the required reaction temperature.
-
Protic Solvents (e.g., Ethanol, Isopropanol): Often used as co-solvents with water or aprotic solvents. The presence of a protic solvent can aid in the dissolution of the inorganic base and facilitate the transmetalation step of the catalytic cycle. [8][9][10]* Aqueous Mixtures: A small amount of water is often beneficial in Suzuki-Miyaura reactions, as it can help to dissolve the base and may play a role in the catalytic cycle. [11] Self-Validating Protocol Insight: The choice of solvent should be guided by initial solubility screening. A solvent system where this compound exhibits good solubility at the desired reaction temperature is more likely to lead to a successful and reproducible reaction. If the reaction appears to stall or gives low yields, poor solubility of the starting materials should be considered as a potential cause. A simple visual inspection of the reaction mixture for undissolved solids can be a valuable diagnostic tool.
Conclusion
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Felpin, F.-X., & Nassar-Hardy, L. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]
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Schranck, J., & Tlili, A. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7–21. [Link]
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Crystal Structure Analysis of 4-Fluoro-2,3-methylenedioxyphenylboronic acid: A Framework for Synthesis, Crystallization, and Supramolecular Investigation
An In-depth Technical Guide
Abstract
Phenylboronic acids are cornerstone building blocks in modern medicinal chemistry and materials science, prized for their versatile reactivity, low toxicity, and unique electronic properties.[1] The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability and binding affinity, making fluorinated analogues highly sought after in drug discovery.[2] This guide presents a comprehensive technical framework for the synthesis, purification, and single-crystal X-ray diffraction (SC-XRD) analysis of 4-Fluoro-2,3-methylenedioxyphenylboronic acid, a novel compound featuring both a fluorine substituent and a methylenedioxy moiety. While a solved crystal structure for this specific molecule is not publicly available, this document provides a predictive analysis grounded in the established principles of boronic acid crystallography and supramolecular chemistry. We detail robust, field-proven protocols for its synthesis and crystallization, outline the complete workflow for SC-XRD analysis, and offer an expert discussion on the anticipated molecular geometry and intermolecular interactions that govern its solid-state architecture. This whitepaper is intended to serve as a practical guide for researchers in crystallography, medicinal chemistry, and drug development, enabling them to confidently undertake the empirical analysis of this and related compounds.
Introduction: The Strategic Value of Fluorinated Boronic Acids
The ascent of boronic acids in pharmaceutical development has been remarkable, culminating in several FDA-approved drugs such as the proteasome inhibitor bortezomib (Velcade®) and the β-lactamase inhibitor vaborbactam.[1][3] This success stems from the boronic acid moiety's ability to form reversible covalent bonds with diols—a feature exploited in carbohydrate sensing and enzyme inhibition—and its exceptional utility in carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.[4][5]
The introduction of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties.[2] The high electronegativity and small van der Waals radius of fluorine can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with protein targets. The target of this guide, this compound, combines the proven utility of the boronic acid group with the strategic advantages of a fluorine atom and a methylenedioxy group, a common scaffold in pharmacologically active natural products.
Understanding the three-dimensional structure of this molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise arrangement of atoms in the solid state, providing invaluable data on molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate a material's properties, including solubility, stability, and bioavailability.[6][7] This guide provides the necessary theoretical and practical framework to achieve this goal.
Synthesis and Single-Crystal Growth
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[8] The following protocols are designed to be self-validating, with clear checkpoints for assessing purity and crystallinity.
Proposed Synthetic Pathway
A reliable method for the synthesis of arylboronic acids involves a lithium-halogen exchange on an appropriate aryl halide precursor, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[9] The proposed pathway for this compound starts from the commercially available 4-bromo-5-fluoro-1,3-benzodioxole.
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-bromo-5-fluoro-1,3-benzodioxole (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, in hexanes) dropwise via syringe pump over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Causality: This low-temperature lithium-halogen exchange is critical to prevent side reactions, such as ortho-lithiation or decomposition of the intermediate.
-
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the pH is ~2. Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol or toluene/hexanes) to yield the pure boronic acid as a white crystalline solid. Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Single-Crystal Growth
Growing diffraction-quality crystals is often the most challenging step. Several methods should be attempted in parallel.
-
Method 1: Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) to near saturation in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.
-
Method 2: Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., methanol). Place this vial inside a larger, sealed jar containing a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexanes). The slow diffusion of the anti-solvent vapor into the saturated solution will gradually reduce solubility and promote crystal growth.
-
Method 3: Slow Cooling: Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
Single-Crystal X-ray Diffraction: From Data to Structure
SC-XRD provides unambiguous proof of a molecule's three-dimensional structure.[7][10] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Caption: Standard workflow for SC-XRD analysis.
Experimental Protocol: SC-XRD Analysis
-
Crystal Selection: Under a microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.
-
Mounting: Mount the selected crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.
-
Causality: Data collection at cryogenic temperatures minimizes atomic thermal motion, leading to higher resolution data and a more precise final structure.
-
-
Data Collection: Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A modern CCD or CMOS detector-based diffractometer will automatically perform a series of scans to collect diffraction data from all possible crystal orientations.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled and corrected for experimental factors like absorption.
-
Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and a preliminary molecular model. This model is then refined using full-matrix least-squares procedures against the experimental data to optimize atomic positions and thermal parameters until the model converges with the data, as indicated by low R-factors.[11]
Anticipated Crystal Structure: A Predictive Analysis
Based on the extensive literature on phenylboronic acid derivatives, we can predict the key structural features of this compound with a high degree of confidence.[11][12]
Molecular Geometry
The molecule is expected to be largely planar. The sp²-hybridized boron atom will adopt a trigonal planar geometry, and this B(OH)₂ group will likely be nearly coplanar with the phenyl ring to maximize conjugation.[13]
| Parameter | Predicted Value | Justification / Reference Compound |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted phenylboronic acids.[9][11][12] |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are favored by the formation of hydrogen-bonded dimers. |
| B-C Bond Length | 1.56 - 1.57 Å | Typical for arylboronic acids (Phenylboronic acid: ~1.568 Å).[11] |
| B-O Bond Lengths | 1.36 - 1.38 Å | Typical for arylboronic acids (Phenylboronic acid: ~1.36-1.38 Å).[11] |
| C-F Bond Length | ~1.35 Å | Standard for C(sp²)-F bonds. |
Supramolecular Assembly and Key Intermolecular Interactions
The solid-state structure will be dominated by hydrogen bonding involving the boronic acid hydroxyl groups.
-
Primary Motif: The Centrosymmetric Dimer: The most characteristic interaction for boronic acids is the formation of a robust, centrosymmetric dimer via a pair of O-H···O hydrogen bonds.[12][13][14] This creates a stable eight-membered ring.
-
Secondary Assembly: These primary dimer units are expected to self-assemble into higher-order structures. A common pattern involves the formation of infinite 2D sheets through additional, weaker C-H···O or C-H···F interactions.[14]
-
Role of Fluorine: The electronegative fluorine atom can act as a weak hydrogen bond acceptor. We anticipate the presence of C-H···F interactions, which, although weak, can play a crucial role in directing the final crystal packing arrangement.
-
π-π Stacking: The planar aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.[15]
Caption: Predicted hierarchy of intermolecular interactions.
Implications for Drug Development and Materials Science
A definitive crystal structure provides critical insights for drug development professionals:
-
Polymorph Screening: The identification of the thermodynamically stable crystalline form is essential for ensuring consistent physical properties (e.g., solubility, dissolution rate) of an active pharmaceutical ingredient (API). The interaction map derived from the crystal structure can guide the design of crystallization experiments to find and control different polymorphs.[16]
-
Structure-Based Drug Design: The precise geometry and electrostatic potential of the molecule can inform the design of more potent enzyme inhibitors. Understanding how the fluorine and methylenedioxy groups orient themselves and interact with their environment is key to optimizing ligand-protein binding.
-
Co-crystal Formation: The boronic acid's strong hydrogen bonding capability makes it an excellent candidate for forming co-crystals with other APIs to improve their physical properties.[17] The crystal structure reveals the available hydrogen bond donors and acceptors for this "crystal engineering" approach.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the complete analysis of this compound, from its chemical synthesis to its detailed structural elucidation. By following the outlined protocols and leveraging the predictive analysis of its solid-state behavior, researchers can efficiently obtain a high-resolution crystal structure. This empirical data is not merely an academic endpoint; it is a critical dataset that informs rational drug design, enables control over material properties, and accelerates the development of new chemical entities for therapeutic and technological applications.
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Goud, N. R. (2018). Experimental and Theoretical Studies of Boronic Acids as a Co-crystal Former. Diva-Portal.org. Available at: [Link]
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Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(6), 739. Available at: [Link]
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PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]
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University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]
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St-Gelais, A., et al. (2020). Efficiently self-healing boronic ester crystals. Chemical Science, 11(4), 931-936. Available at: [Link]
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Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. Available at: [Link]
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Maly, K. E., et al. (2006). Engineering crystals built from molecules containing boron. Pure and Applied Chemistry, 78(7), 1305-1321. Available at: [Link]
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DiTusa, M. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15003-15012. Available at: [Link]
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Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 7719-7722. Available at: [Link]
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Demeshko, S., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 762. Available at: [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Available at: [Link]
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Berezin, A. A. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(10), 1162. Available at: [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]
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Mondal, S., et al. (2021). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Macromolecules, 54(19), 9036-9044. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Coupling with 4-Fluoro-2,3-methylenedioxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 4-Fluoro-2,3-methylenedioxyphenyl Moiety
The 4-Fluoro-2,3-methylenedioxyphenyl structural motif is of significant interest in medicinal chemistry and materials science. The unique combination of the electron-donating methylenedioxy group and the electron-withdrawing fluorine atom imparts distinct electronic properties, influencing molecular conformation, metabolic stability, and intermolecular interactions. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for incorporating this valuable moiety into a wide range of molecular scaffolds.[1][2]
This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful Suzuki-Miyaura coupling of 4-Fluoro-2,3-methylenedioxyphenylboronic acid with various organic halides.
Understanding the Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.[1][3]
Key Considerations for Coupling with this compound
The electronic nature of this compound presents specific challenges and opportunities that must be considered for successful coupling.
-
Electronic Effects: The methylenedioxy group is electron-donating, which can increase the electron density on the aromatic ring. This can sometimes slow down the transmetalation step. Conversely, the ortho-fluoro substituent is electron-withdrawing, which can influence the reactivity of the boronic acid.
-
Protodeboronation: A common side reaction with boronic acids, particularly electron-rich ones, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction can be minimized by careful selection of the base, solvent, and reaction temperature. The use of anhydrous conditions and milder bases can be beneficial.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and sterically hindered ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos), are often effective for challenging Suzuki-Miyaura couplings as they promote both the oxidative addition and reductive elimination steps.[3] For less reactive coupling partners, such as aryl chlorides, more specialized catalyst systems may be required.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific substrates and desired outcomes.
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure based on established methods for similar boronic acids.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely ground and dried
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of this compound. Optimization of these parameters is often necessary to achieve high yields.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands that promote efficient coupling of challenging substrates.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for boronic acids prone to protodeboronation. |
| Solvent | Toluene, Dioxane, THF, DMF | Aprotic solvents are commonly used. The addition of a small amount of water can sometimes be beneficial. |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl halides (e.g., chlorides). |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh palladium source and ligand. Ensure reagents are pure and dry. Increase the reaction temperature. |
| Protodeboronation | Presence of water, strong base, prolonged reaction time. | Use anhydrous solvents and a milder base (e.g., K₃PO₄). Monitor the reaction closely and stop when complete. |
| Formation of Homocoupled Byproducts | Oxygen contamination, side reactions of the boronic acid. | Thoroughly degas all solvents and maintain an inert atmosphere. Use a slight excess of the boronic acid. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of complex molecules bearing this important structural motif. Careful consideration of the electronic properties of the boronic acid and optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, are crucial for achieving high yields and minimizing side reactions. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this versatile reaction in their synthetic endeavors.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
- Fu, G. C. The Suzuki-Miyaura Cross-Coupling Reaction. In Cross-Coupling Reactions; Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2013; Vol. 334, pp 1–32.
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Sins of Boronic Acids: By-Product Formation in Suzuki–Miyaura Cross-Coupling. Angewandte Chemie International Edition, 2013 , 52 (29), 7362–7370. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]
Sources
- 1. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Fluoro-2,3-methylenedioxyphenylboronic acid in Medicinal Chemistry
Introduction: A Novel Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Phenylboronic acids are indispensable reagents, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[1] This application note introduces 4-Fluoro-2,3-methylenedioxyphenylboronic acid , a specialized building block designed to impart desirable characteristics to novel therapeutic agents.
This molecule uniquely combines two high-value functional groups in medicinal chemistry: a fluorine atom and a methylenedioxyphenyl moiety. The strategic placement of a fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.[2] The methylenedioxyphenyl group, a common feature in numerous natural products and approved drugs, can influence receptor interactions and metabolic pathways.[3][4] The rigid, planar nature of this fused ring system also serves as a valuable scaffold for orienting substituents in three-dimensional space.
These application notes will provide a plausible synthetic route for this novel reagent, a detailed protocol for its application in Suzuki-Miyaura cross-coupling, and a discussion of its potential in the design of targeted therapeutics, with a specific focus on the synthesis of novel Aurora B kinase inhibitors.
Rationale for Use: The Medicinal Chemistry Advantages of Fluorine and Methylenedioxy Moieties
The decision to incorporate this compound into a drug discovery program is underpinned by the well-documented benefits of its constituent parts.
The Role of Fluorine: The introduction of a fluorine atom can significantly alter a molecule's properties.[2] As the most electronegative element, it can modulate the acidity or basicity of nearby functional groups, which can be critical for optimizing compound solubility and oral absorption. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing its half-life in the body.[5]
The Significance of the Methylenedioxyphenyl Group: The methylenedioxyphenyl group is a privileged scaffold found in a variety of bioactive compounds.[3] This rigid, bicyclic system can act as a lipophilic spacer and can engage in favorable van der Waals and π-stacking interactions within protein binding pockets. It's important to note that the methylenedioxyphenyl moiety can also inhibit certain cytochrome P450 isozymes, which can be a desirable attribute in some therapeutic contexts to reduce the metabolism of co-administered drugs.[6]
By combining these two features, this compound offers a unique tool to modulate multiple properties of a lead compound simultaneously, making it a valuable asset in the optimization phase of drug development.
Proposed Synthesis of this compound
As a specialized reagent, this compound may not be commercially available. A plausible, multi-step synthetic route is proposed below, based on established organic chemistry principles.
Protocol 1: Proposed Synthesis
Step 1: Synthesis of 3,4-methylenedioxyphenol This synthesis starts from the commercially available 3,4-methylenedioxyacetophenone.
-
Combine 3,4-methylenedioxyacetophenone, toluene, and formic acid in a reaction vessel.
-
Heat the mixture to 30-40°C with stirring.
-
Slowly add hydrogen peroxide over several hours while maintaining the temperature.
-
After the addition is complete, continue stirring for one hour.
-
Perform an aqueous workup to separate the organic layer.
-
Remove the toluene under reduced pressure.
-
Hydrolyze the residue with a dilute aqueous base (e.g., NaOH).
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Purify the resulting 3,4-methylenedioxyphenol by rectification under reduced pressure.[7]
Step 2: Electrophilic Fluorination The phenol is then fluorinated at the position ortho to the hydroxyl group.
-
Dissolve the 3,4-methylenedioxyphenol in a suitable solvent such as acetonitrile.
-
Add an electrophilic fluorinating agent, such as Selectfluor™ (F-TEDA-BF4).[8]
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction and perform an extractive workup.
-
Purify the resulting 2-fluoro-3,4-methylenedioxyphenol by column chromatography.
Step 3: Conversion to an Aryl Halide The phenolic hydroxyl group is converted to a leaving group, such as a triflate, and then to an aryl bromide.
-
Dissolve the 2-fluoro-3,4-methylenedioxyphenol in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0°C and add pyridine.
-
Add trifluoromethanesulfonic anhydride dropwise and allow the reaction to warm to room temperature.[9][10]
-
Perform a workup to isolate the aryl triflate.
-
The aryl triflate is then converted to the corresponding aryl bromide using a suitable bromine source and a palladium catalyst.
Step 4: Borylation The final step is the conversion of the aryl bromide to the boronic acid.
-
Dissolve the aryl bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C.
-
Add a solution of n-butyllithium in hexanes dropwise.
-
Stir for a period to allow for lithium-halogen exchange.
-
Add a trialkyl borate, such as triisopropyl borate, dropwise at -78°C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with an aqueous acid (e.g., 1N HCl).
-
Perform an extractive workup with an organic solvent.
-
The crude boronic acid can be purified by recrystallization.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form a C-C bond with an aryl or vinyl halide/triflate.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point; specific conditions may need to be optimized for different substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[11][12]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, with 10-20% water)
Procedure:
-
To a reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide/triflate, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Application Example: Synthesis of a Novel Aurora B Kinase Inhibitor
Aurora B kinase is a key regulator of mitosis, and its overexpression is linked to various cancers, making it an attractive therapeutic target.[2] Many potent Aurora B inhibitors feature a core heterocyclic scaffold with specific aryl substituents that occupy the ATP-binding pocket.[13] The pharmacophore for many Aurora B inhibitors includes a hydrogen-bond acceptor, a hydrogen-bond donor, a hydrophobic aliphatic moiety, and an aromatic ring feature.[14]
The unique electronic and steric properties of the 4-fluoro-2,3-methylenedioxyphenyl group make it an excellent candidate for probing the structure-activity relationship (SAR) in this class of inhibitors. It can be used to replace an existing phenyl group in a known inhibitor to potentially enhance potency or improve pharmacokinetic properties.
Hypothetical Synthesis of an Aurora B Kinase Inhibitor
Caption: Synthetic strategy for a novel Aurora B kinase inhibitor.
Quantitative Data: Comparison of Hypothetical Inhibitor Properties
| Compound | Structure | Predicted LogP | Predicted Metabolic Stability | Rationale for Improvement |
| Lead Compound | Inhibitor Core-Phenyl | 3.5 | Moderate | Baseline compound. |
| Novel Inhibitor | Inhibitor Core-4-Fluoro-2,3-methylenedioxyphenyl | 3.8 | Improved | The fluorine atom is expected to block a potential site of metabolism. The methylenedioxy group may modulate CYP450 interactions. |
Note: LogP and metabolic stability are hypothetical values for illustrative purposes.
This application of this compound demonstrates its potential to generate novel chemical entities with potentially improved drug-like properties. The resulting compounds would be evaluated in biochemical assays for their inhibitory activity against Aurora B kinase and in cellular assays to assess their anti-proliferative effects.
Conclusion
This compound represents a sophisticated building block for medicinal chemists engaged in lead optimization. Its unique combination of a fluorine atom and a methylenedioxyphenyl group provides a powerful tool for fine-tuning the properties of drug candidates. The protocols and applications detailed herein offer a roadmap for the effective utilization of this reagent in the synthesis of novel, potentially high-value therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Aurora B Inhibitors as Cancer Therapeutics. Retrieved from [Link]
-
Wikipedia. (2023, November 26). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Safrole. Retrieved from [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Google Patents. (n.d.). CN111253361A - Preparation method of 3, 4-methylenedioxyphenol.
-
PubMed. (n.d.). A specific pharmacophore model of Aurora B kinase inhibitors and virtual screening studies based on it. Retrieved from [Link]
-
CureFFI.org. (2013, September 4). Methylenedioxyphenyl. Retrieved from [Link]
-
Wikipedia. (2023, May 22). Electrophilic fluorination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PMC. (n.d.). Structural studies of B-type Aurora kinase inhibitors using computational methods. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2022, August 10). Exploring the structural basis of a subtype selective inhibitor for Aurora kinase B over Aurora kinase A by molecular dynamics simulations. Retrieved from [Link]
-
ACS Publications. (2023, May 16). Deoxyfluorination of Electron-Deficient Phenols. Retrieved from [Link]
-
University of Calgary. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol.
-
Bentham Science. (2000, July 1). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). How can aryl halides be synthesized from phenol?. Retrieved from [Link]
-
ResearchGate. (2023, April 16). (PDF) Computational identification and molecular characterization of novel Aurora-B kinase inhibitors: Pharmacophore modeling, docking, and molecular dynamics simulations. Retrieved from [Link]
-
Arkivoc. (n.d.). Promotional effect of ionic liquids in the electrophilic fluorination of phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. Retrieved from [Link]
-
ResearchGate. (2023, August 7). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation | Request PDF. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
PMC. (2022, November 22). Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. Retrieved from [Link]
-
YouTube. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples). Retrieved from [Link]
-
Harvard University. (n.d.). Deoxyfluorination of Phenols. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Suzuki reaction. Retrieved from [Link]
Sources
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- 5. Methylenedioxyphenyl [cureffi.org]
- 6. benthamdirect.com [benthamdirect.com]
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- 8. arkat-usa.org [arkat-usa.org]
- 9. The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Structural studies of B-type Aurora kinase inhibitors using computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A specific pharmacophore model of Aurora B kinase inhibitors and virtual screening studies based on it - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Fluoro-2,3-methylenedioxyphenylboronic Acid in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
4-Fluoro-2,3-methylenedioxyphenylboronic acid is a specialized arylboronic acid that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features—a fluorinated aromatic ring combined with a methylenedioxy bridge—make it an invaluable synthon for creating complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the rigid methylenedioxy group often imparts favorable conformational properties.
This guide provides an in-depth exploration of the experimental setup for reactions involving this reagent, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols and insights herein are designed for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of this powerful building block. Carbon-carbon bond formation reactions are fundamental to the development of pharmaceuticals, agrochemicals, and other bioactive molecules.[1][2] Among these, the Suzuki-Miyaura coupling stands out as a robust and versatile method for creating biaryl structures.[3]
Reagent Profile: Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₆BFO₄ | Chem-Impex[2] |
| Molecular Weight | 183.93 g/mol | PubChem[4] |
| Appearance | White to off-white crystalline powder | MCE[5] |
| Melting Point | 201 °C (decomposes) | Chem-Impex[2] |
| Solubility | Soluble in many organic solvents (e.g., Dioxane, THF, DMF). Slightly soluble in water.[6][7] | TCI[6], ChemicalBook[7] |
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the reagent's integrity and ensure laboratory safety.
-
Hazard Identification: This compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[8][9] All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling Precautions: Avoid creating dust.[8] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.[11] For long-term stability, refrigeration is recommended.[8]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organic halide or triflate.[1] It is a cornerstone of modern synthetic chemistry for forming C(sp²)–C(sp²) bonds.[12]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[13] The three key steps are:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.[13] This is often the rate-determining step of the cycle.[13]
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[14]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple, forming the new biaryl product and regenerating the active Pd(0) catalyst.[13]
Rationale for Component Selection
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, base, and solvent.[1]
-
Palladium Catalyst/Ligand: The choice of ligand is crucial. For electron-rich boronic acids like the topic compound, phosphine ligands such as those on Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective. The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is particularly robust and often promotes high catalytic turnover, even with challenging substrates.
-
Base: The base activates the boronic acid to form a more reactive boronate complex, facilitating transmetalation.[14]
-
Potassium Carbonate (K₂CO₃): A moderately strong and widely used base, effective in many systems, particularly with aqueous solvent mixtures.
-
Potassium Phosphate (K₃PO₄): A stronger base that can be effective for less reactive coupling partners.
-
Cesium Carbonate (Cs₂CO₃): A very strong base, often used in difficult couplings or with sterically hindered substrates.
-
-
Solvent System: A mixture of an organic solvent and water is common. The organic solvent (e.g., 1,4-Dioxane, Toluene, or DMF) solubilizes the organic reagents and catalyst, while water dissolves the inorganic base.[15] The choice of solvent can significantly impact reaction rate and yield.[16]
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (0.02 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.5 equiv), and the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) active species.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction) via syringe. The mixture should be degassed by bubbling the inert gas through the solution for another 10 minutes.
-
Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17] A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes.[1] The reaction is complete when the limiting reagent (typically the aryl bromide) is fully consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.[1]
Experimental Workflow and Product Characterization
A systematic workflow ensures reproducibility and accurate characterization of the final product.
dot graph TD { A[Reaction Setup\n(Reagents, Catalyst, Solvent)] --> B{Inert Atmosphere\n(N₂ or Ar Purge)}; B --> C{Heating & Stirring\n(80-100 °C)}; C --> D{Reaction Monitoring\n(TLC / LC-MS)}; D -- Reaction Complete --> E[Aqueous Workup\n(Extraction)]; D -- Incomplete --> C; E --> F[Purification\n(Column Chromatography)]; F --> G(Characterization); subgraph Characterization G --> H[¹H, ¹³C, ¹⁹F NMR]; G --> I[Mass Spectrometry]; G --> J[HPLC Purity]; end
} Figure 2: General Experimental Workflow
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure of the product. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight of the desired product.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[18]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd).2. Insufficiently active base.3. Poor quality boronic acid (degradation).4. Low reaction temperature. | 1. Ensure proper degassing and use of an inert atmosphere.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Use fresh, high-purity boronic acid.4. Increase the reaction temperature (e.g., to 110 °C).[19] |
| Protodeboronation | The boronic acid is hydrolyzed back to the parent arene. This is a common side reaction, especially with heteroaryl boronic acids.[20] | 1. Use anhydrous solvents and rigorously dry reagents.2. Use a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.[20]3. Minimize reaction time. |
| Homocoupling | Two molecules of the boronic acid couple together. This can be caused by the presence of oxygen.[20] | 1. Improve degassing procedures to remove all traces of oxygen.2. Use a Pd(0) precatalyst directly instead of a Pd(II) source that requires in-situ reduction. |
| Difficult Purification | Product co-elutes with byproducts (e.g., homocoupled product or residual starting material). | 1. Optimize the mobile phase for column chromatography.2. Consider an alternative purification method such as recrystallization or preparative HPLC. |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . (2025). YouTube. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions . (2023). Organometallics - ACS Publications. [Link]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction . (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
SUZUKI REACTION MONITORING . (n.d.). Advion. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . (2021). Reddit. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . (n.d.). PMC - NIH. [Link]
-
(4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 . (n.d.). PubChem. [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid . (2025). Request PDF. [Link]
-
How can I solve my problem with Suzuki coupling? . (2014). ResearchGate. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . (n.d.). MDPI. [Link]
-
(PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex . (2025). ResearchGate. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling . (n.d.). ResearchGate. [Link]
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (n.d.). CoLab.
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . (n.d.). Semantic Scholar. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . (n.d.). Yoneda Labs. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction . (n.d.). ChemRxiv. [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation . (2025). ACS Omega. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem . (2025). YouTube. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . (2017). Semantic Scholar. [Link]
-
Safety Data Sheet: Boric acid . (n.d.). Carl ROTH. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters . (2023). chemrxiv.org. [Link]
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- 1. m.youtube.com [m.youtube.com]
- 2. chemimpex.com [chemimpex.com]
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- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-Fluorophenylboronic Acid | 1765-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-(Diphenylamino)phenylboronic acid | 201802-67-7 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: 4-Fluoro-2,3-methylenedioxyphenylboronic acid as a Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-Fluoro-2,3-methylenedioxyphenylboronic acid, a specialized building block for organic synthesis. While not a commonly cataloged reagent, its unique substitution pattern—featuring both an electron-withdrawing fluorine atom and an electron-donating methylenedioxy group—presents significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. This document outlines a plausible synthetic route to this compound and provides a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot their synthetic strategies.
Introduction: The Strategic Value of Fluorinated Methylene Dioxyphenyl Scaffolds
The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The fluorine atom's high electronegativity and small size can modulate the physicochemical properties of a molecule, often leading to improved pharmacokinetic profiles.[1] Similarly, the 2,3-methylenedioxy motif is a key pharmacophore found in numerous natural products and synthetic compounds, often imparting valuable biological activity. The combination of these two functionalities on a phenylboronic acid scaffold creates a unique building block for accessing novel chemical space.
This compound is particularly interesting due to the opposing electronic effects of its substituents. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid and the properties of the resulting coupled products, while the electron-donating methylenedioxy group also plays a significant role. This electronic dichotomy makes it a valuable tool for fine-tuning the properties of target molecules.
Synthesis of this compound: A Proposed Route
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3][4] This reaction is widely used in the pharmaceutical industry to construct complex molecular architectures.[3]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 4-Fluoro-2,3-methylenedioxyphenylboronic acid
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-2,3-methylenedioxyphenylboronic acid. This specific boronic acid presents a unique set of challenges due to its electronic and structural properties. The electron-donating methylenedioxy group and the ortho-fluoro substituent create a delicate balance of reactivity, often leading to side reactions that result in low yields. This guide provides in-depth, causality-driven troubleshooting advice to help you navigate these complexities and achieve optimal results.
Troubleshooting Guide: Question & Answer
This section addresses specific, common problems encountered during the coupling reaction. Each answer provides an explanation of the underlying chemical principles and offers concrete, step-by-step protocols for resolution.
Q1: I'm observing a significant amount of 1-fluoro-2,3-methylenedioxybenzene as a byproduct, and my desired product yield is very low. What is causing this?
A1: This is a classic case of protodeboronation, the most common failure mode for this specific substrate.
-
Underlying Cause: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction is highly relevant under the basic conditions required for Suzuki coupling.[1][2] The this compound is particularly susceptible for two key reasons:
-
Electron-Rich Ring System: The methylenedioxy group is strongly electron-donating, which increases the electron density on the aromatic ring and makes the C-B bond more susceptible to cleavage.
-
Ortho-Fluoro Substituent: While fluorine is electron-withdrawing, its presence ortho to the boronic acid can significantly accelerate the rate of base-promoted protodeboronation.[3][4] This creates a kinetic competition where the unwanted protodeboronation can outpace the desired transmetalation step in the catalytic cycle.
-
-
Recommended Solutions & Protocols: The strategy is to either slow down the protodeboronation or accelerate the productive catalytic cycle so that the desired coupling wins the race.
-
Switch to a Milder Base: Strong bases like NaOH or NaOEt can aggressively promote protodeboronation. Using a milder, non-hydroxide base is critical.
-
Protocol: Replace your current base with 2.0-3.0 equivalents of finely powdered Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF). KF can be particularly effective as it activates the boronic acid without creating a harshly basic environment.[5]
-
-
Lower the Reaction Temperature: Protodeboronation often has a higher activation energy than the desired coupling.
-
Protocol: If your reaction is running at a high temperature (e.g., >100 °C), try reducing it to the 60-80 °C range.[6] Monitor the reaction progress carefully, as the overall reaction rate will be slower.
-
-
Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can significantly suppress protodeboronation.[1][3] These esters are more stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and favoring transmetalation over decomposition.[3]
-
Q2: My reaction is very sluggish or stalls completely, and I recover most of my starting materials. What's the problem?
A2: This symptom typically points to an issue with the catalyst activation or the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
-
Underlying Cause: The Suzuki reaction begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst.[2] If you are coupling your electron-rich boronic acid with an electron-rich aryl halide (e.g., an aryl bromide or chloride with electron-donating groups), this step can be particularly slow.[8] Furthermore, the choice of ligand is paramount; insufficient electron donation or steric bulk from the ligand can fail to generate a sufficiently reactive Pd(0) species.
-
Recommended Solutions & Protocols:
-
Select a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging coupling. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are designed to accelerate oxidative addition.
-
Protocol: Screen a panel of modern catalysts and ligands. Buchwald-type ligands are highly recommended.[8] See the table below for starting points.
-
-
Ensure Rigorous Degassing: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) species. Incomplete degassing is a common and often overlooked cause of reaction failure.
-
Protocol - Sparging (Recommended): Bubble an inert gas (Argon or Nitrogen) through your solvent mixture for at least 30-60 minutes before adding the catalyst and reagents.
-
Protocol - Freeze-Pump-Thaw: For maximum oxygen removal, subject the reaction mixture (solvents and non-volatile reagents) to at least three cycles of freezing in liquid nitrogen, evacuating under high vacuum, and thawing under an inert atmosphere.
-
-
Check Your Aryl Halide Partner: The reactivity order for the halide is I > Br > OTf >> Cl.[6] If you are using an aryl chloride, the reaction will be significantly more challenging and will absolutely require a state-of-the-art catalyst system. If possible, consider using the corresponding aryl bromide or iodide.
-
| Catalyst/Ligand System | Typical Loading (mol%) | Rationale & Comments |
| Pd₂(dba)₃ + SPhos | 1-2% Pd, 2-4% Ligand | SPhos is a highly active, bulky, and electron-rich ligand. Excellent for electron-rich and sterically hindered partners.[8] |
| Pd(OAc)₂ + XPhos | 1-2% Pd, 2-4% Ligand | XPhos provides a good balance of steric bulk and electron density, often successful with challenging substrates. |
| XPhos Pd G3 Precatalyst | 1-2% | Precatalysts are air-stable and form the active Pd(0) species reliably in situ, improving reproducibility.[3] |
Q3: My reaction mixture turns black and a precipitate forms, resulting in a poor yield. What does this indicate?
A3: The formation of a black precipitate is almost always indicative of palladium black, which is the inactive, agglomerated form of the palladium catalyst.
-
Underlying Cause: This happens when the Pd(0) species, which is the active catalyst, is unstable under the reaction conditions. This can be caused by several factors:
-
Ligand Dissociation/Decomposition: The phosphine ligand stabilizes the soluble Pd(0) complex. If the ligand dissociates or is not robust enough for the reaction temperature, the "naked" Pd(0) atoms will rapidly agglomerate and precipitate out of solution.
-
Inefficient Reductive Elimination: If the final step of the cycle, reductive elimination, is slow, the Pd(II) intermediate may undergo side reactions that lead to catalyst decomposition.
-
High Temperatures: Excessively high temperatures can accelerate ligand decomposition and catalyst precipitation.
-
-
Recommended Solutions & Protocols:
-
Use a More Robust Ligand: Switch to a more sterically hindered and thermally stable ligand, such as the Buchwald biarylphosphine ligands (SPhos, XPhos, RuPhos). Their bulk helps prevent the formation of inactive palladium dimers and trimers.
-
Lower the Reaction Temperature: As mentioned previously, operating at the lowest effective temperature can preserve the catalyst's integrity. An initial screen from 60 °C to 80 °C is advisable.
-
Use a Precatalyst: Palladium precatalysts are designed for controlled, slow release of the active Pd(0) species, which can minimize its decomposition by keeping the concentration of the unstable intermediate low. G2 and G3 Buchwald precatalysts are excellent choices.[3][8]
-
General FAQs
Q: What are the best general starting conditions for a Suzuki coupling with this compound? A: A robust starting point would be:
-
Boronic Acid: 1.2 - 1.5 equivalents (or its pinacol ester)
-
Aryl Halide: 1.0 equivalent
-
Catalyst: XPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (3 equivalents), finely ground
-
Solvent: 1,4-Dioxane / H₂O (4:1 or 5:1 ratio), thoroughly degassed
-
Temperature: 80 °C
-
Atmosphere: Inert (Argon or Nitrogen)
Q: Should I use anhydrous or aqueous conditions? A: This depends on the base. For bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, a small amount of water is often beneficial as it helps to dissolve the base and facilitates the formation of the active boronate species.[9][10] However, if you are struggling with protodeboronation, minimizing water can help. Some anhydrous systems using bases like KF in solvents like THF can be effective.[5] Note that even in so-called "anhydrous" couplings with K₃PO₄, trace water is often required for the reaction to proceed.[8]
Q: How can I monitor the reaction progress effectively? A: Thin Layer Chromatography (TLC) is a quick method, but co-elution of starting materials and products can be misleading. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are far more reliable. They will allow you to quantify the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the reaction you are trying to optimize. Understanding this cycle is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Use this decision tree to diagnose the most likely cause of low yield in your experiment.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Mondal, P., et al. (2023). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Organic Chemist. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Lima, G. M. de, et al. (2016). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Nielsen, M. K., et al. (2022). An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids. ACS Catalysis. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2,3-methylenedioxyphenylboronic acid
Introduction: Understanding 4-Fluoro-2,3-methylenedioxyphenylboronic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. This molecule is of significant interest in drug discovery and materials science due to its unique structural features: an electron-donating methylenedioxy group and an electron-withdrawing fluorine atom. This electronic arrangement imparts specific reactivity and stability characteristics that must be carefully considered to achieve optimal results in cross-coupling reactions.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides in a question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and properties of this compound.
Question 1: How should I properly store and handle this boronic acid?
Answer: Proper storage is critical to maintain the integrity of the reagent. Boronic acids can be sensitive to moisture and air.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[1] Recommended long-term storage is often at temperatures below 15°C.[2]
-
Handling: When handling the solid, avoid prolonged exposure to the atmosphere. Use a glovebox or glove bag for weighing and dispensing if possible, especially for reactions sensitive to moisture. If a glovebox is unavailable, work quickly and efficiently, and be sure to purge the reaction vessel with an inert gas before adding solvents and reagents.
Question 2: What is the stability profile of this compound, and what are the common decomposition pathways?
Answer: The primary stability concern for arylboronic acids is their propensity to undergo two main decomposition pathways:
-
Formation of Boroxines: In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3] This is an equilibrium process, and the presence of water during the reaction setup typically hydrolyzes the boroxine back to the active boronic acid.
-
Protodeboronation: This is the most common and often most problematic decomposition pathway in solution, where the C-B bond is cleaved and replaced with a C-H bond.[4] This process is typically promoted by basic conditions, high temperatures, and the presence of water.[5][6] The electron-withdrawing nature of the fluorine atom in this compound can increase its susceptibility to protodeboronation, particularly under harsh basic conditions.[6][7]
Question 3: In which common laboratory solvents is this boronic acid soluble?
Answer: Arylboronic acids generally exhibit good solubility in polar organic solvents.[8] However, solubility can vary, and it is always best practice to perform a solubility test with your specific reaction solvent.
| Solvent Class | Examples | Expected Solubility | Rationale & Notes |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | High | Ethers are excellent solvents for dissolving boronic acids and are commonly used in cross-coupling reactions.[9] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Often used for higher temperature reactions. Solubility may be lower than in ethers. |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to High | Can be used, but may participate in side reactions or transesterification with the boronic acid. |
| Ketones | Acetone, 2-Butanone | Moderate | Generally soluble, but ketones can sometimes lead to side reactions.[9] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good | Good solubility for analysis (e.g., NMR), but less common for cross-coupling. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Excellent solvents, but can be difficult to remove and may complicate product isolation. |
| Non-polar Hydrocarbons | Hexanes, Heptane, Cyclohexane | Very Low | Useful as anti-solvents for precipitation and purification of the boronic acid.[9] |
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common application for this compound.[10] This section provides detailed troubleshooting for issues you may encounter.
Question 4: I am observing low or no yield of my desired coupled product. What are the likely causes and how can I fix it?
Answer: Low or no product yield is a frequent issue that can stem from several factors. A systematic approach is key to identifying the root cause.
Workflow for Troubleshooting Low Yield
Caption: Systematic workflow for diagnosing low-yield Suzuki reactions.
Detailed Troubleshooting Steps:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. Ensure your catalyst is not old or degraded.[11]
-
Suboptimal Ligand: The methylenedioxy group makes this boronic acid relatively electron-rich. For coupling with electron-neutral or electron-rich aryl halides, standard ligands like PPh₃ may be insufficient.
-
Solution: Employ electron-rich and sterically hindered phosphine ligands (Buchwald or Fu ligands).[12] Ligands like SPhos, XPhos, or P(t-Bu)₃ often accelerate the oxidative addition and reductive elimination steps.[12][13] Ensure the correct Pd:ligand ratio is used (typically 1:2 for monodentate ligands).[11]
-
-
Incorrect Base: The base is crucial for activating the boronic acid for transmetalation.[14]
-
Solution: If using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or K₂CO₃. Ensure the base has a fine particle size to maximize surface area.[4] The base must be sufficiently soluble in the reaction medium; adding a small amount of degassed water (e.g., 10:1 solvent:water) often helps.[14]
-
-
Poor Degassing: Oxygen in the reaction vessel can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the homocoupling of the boronic acid.[4][14]
-
Solution: Degas your solvent thoroughly using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Ensure the entire reaction setup is under a positive pressure of inert gas.
-
Question 5: My primary side product is 4-fluoro-1,2-(methylenedioxy)benzene. What is happening and how can I prevent it?
Answer: You are observing protodeboronation , a common side reaction for arylboronic acids.[15] In this process, the boronic acid group is cleaved and replaced by a proton from the solvent or trace water.
The Protodeboronation Pathway
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Causality and Mitigation Strategies:
-
Mechanism: Protodeboronation is often base-mediated.[6] Electron-withdrawing groups, like the fluorine on your substrate, can make the ipso-carbon more susceptible to protonolysis, especially at elevated temperatures.[6][16]
-
Mitigation Strategies:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These provide sufficient basicity for the catalytic cycle while minimizing C-B bond cleavage.[4]
-
Lower the Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, avoid excessive heating. Try running the reaction at 80°C instead of 110°C.
-
Use a More Stable Boron Species: If protodeboronation remains a significant issue, convert the boronic acid to a more stable derivative like a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[13][14] These derivatives are more robust and slowly hydrolyze in situ to release the boronic acid, keeping its standing concentration low and minimizing decomposition.[14]
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC-MS) and work it up as soon as the starting material is consumed to prevent product degradation or extended exposure of the boronic acid to harsh conditions.
-
Question 6: I am seeing a significant amount of a symmetrical biaryl product derived from my boronic acid. What causes this homocoupling?
Answer: This side product results from the homocoupling of two molecules of your boronic acid. The primary cause is the presence of an oxidant, most commonly molecular oxygen, in the reaction mixture.[4][14]
-
Mechanism: Oxygen can either directly facilitate the homocoupling via a Pd(II) species or re-oxidize the active Pd(0) catalyst, leading to side reactions.[14]
-
Solution: The solution is rigorous exclusion of oxygen.
-
Degassing: As mentioned in Question 4, ensure your solvents are thoroughly degassed.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon is preferred due to its density) throughout the entire reaction setup and duration.
-
Reagent Purity: Ensure that the starting materials and base have not been unduly exposed to air.
-
Part 3: Experimental Protocol Example
This section provides a general, robust starting protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Objective: To couple this compound with an aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv.)
-
1,4-Dioxane (solvent)
-
Deionized Water
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Protocol:
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: Briefly remove the septum and add the SPhos Pd G3 precatalyst (0.02 equiv.).
-
Solvent Addition & Degassing: Add 1,4-dioxane and deionized water (e.g., in a 10:1 ratio by volume to achieve a concentration of ~0.2 M with respect to the aryl bromide). The solvent mixture should be degassed by sparging with argon for 30 minutes prior to addition.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100°C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[14]
References
-
Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples [Video]. YouTube. Retrieved from [Link]
-
Rickhaus, M. (2014, December 23). How can I solve my problem with Suzuki coupling? [Online forum post]. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Valente, S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4913. Retrieved from [Link]
-
Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546–12555. Retrieved from [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7719–7722. Retrieved from [Link]
-
Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13247–13258. Retrieved from [Link]
-
ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions? Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Perrin, C. L., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(11), 5275–5282. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Retrieved from [Link]
-
Li, H., et al. (2011). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Organic & Biomolecular Chemistry, 9(18), 6205–6207. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Pal, A., et al. (2018). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. Analytica Chimica Acta, 1039, 137–144. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
-
Rozen, S., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794–11795. Retrieved from [Link]
-
Lee, J. C., et al. (2015). Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. Journal of the American Chemical Society, 137(32), 10116–10119. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 4-Fluoro-2-methylphenylboronic Acid | 139911-29-8 | TCI AMERICA [tcichemicals.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. d-nb.info [d-nb.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Protodeboronation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Preventing decomposition of 4-Fluoro-2,3-methylenedioxyphenylboronic acid during reaction
Introduction
4-Fluoro-2,3-methylenedioxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science, prized for its role in synthesizing complex molecules via cross-coupling reactions. However, its unique electronic and steric properties—specifically, the electron-donating methylenedioxy group and the ortho-fluoro substituent—render it highly susceptible to decomposition under common reaction conditions. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers mitigate these challenges, ensuring successful and reproducible outcomes.
The primary decomposition pathway of concern is protodeboronation , an undesired side reaction that cleaves the C-B bond, converting the boronic acid back into its corresponding arene (1-fluoro-2,3-methylenedioxybenzene) and halting the productive cross-coupling cycle. This guide is designed to explain the mechanistic underpinnings of this issue and provide field-proven, validated solutions.
Core Concept: The Mechanism of Protodeboronation
Protodeboronation is the proton-mediated cleavage of the carbon-boron bond. This process is often the root cause of low yields and reaction failures when working with sensitive boronic acids. Its rate is highly dependent on factors like the acidity of the medium, temperature, and the electronic properties of the aryl group. For this compound, the electron-donating nature of the methylenedioxy bridge increases electron density on the ipso-carbon (the carbon attached to boron), making it more susceptible to electrophilic attack by a proton.
The generally accepted mechanism proceeds as follows:
-
Protonation: An available proton source (e.g., water in the solvent, acidic impurities, or the conjugate acid of a strong base) attacks the ipso-carbon.
-
Intermediate Formation: A transient, unstable intermediate is formed.
-
C-B Bond Cleavage: The carbon-boron bond breaks, releasing the deboronated arene as the byproduct.
This process directly competes with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. If protodeboronation is faster, the boronic acid is consumed before it can couple with the palladium catalyst, leading to poor yields.
Caption: Mechanism of Protodeboronation for Arylboronic Acids.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when using this compound in cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction has stalled. I see my starting halide being consumed, but my desired product yield is low, and I've isolated 1-fluoro-2,3-methylenedioxybenzene. What is happening?
A: This is a classic symptom of protodeboronation outcompeting the desired catalytic coupling. The consumption of your starting halide indicates that the palladium catalyst is active and oxidative addition is occurring. However, the boronic acid is being destroyed by a proton source before it can efficiently transmetalate with the Pd(II)-halide complex. The presence of the deboronated arene is the definitive evidence for this side reaction.
Immediate Actions:
-
Re-evaluate your base: Strong, Brønsted-basic conditions (e.g., high concentrations of NaOH, KOH) in the presence of water can accelerate protodeboronation.
-
Check your solvent: Ensure you are using dry, degassed solvents. Undesired water can be a significant proton source.
-
Control the temperature: High temperatures can increase the rate of decomposition.
Q2: How does my choice of base critically impact the stability of the boronic acid?
A: The base is one of the most critical variables. Its role is to activate the boronic acid by forming a more nucleophilic boronate species (Ar-B(OH)3⁻), which is necessary for transmetalation. However, the wrong base can create conditions ripe for decomposition.
-
Strong Hydroxide Bases (NaOH, KOH): While effective at forming the boronate, they create a highly aqueous and basic environment where protodeboronation is often rapid.
-
Carbonates (K₂CO₃, Cs₂CO₃): These are generally a better choice. Cesium carbonate is often preferred as it is a strong base yet is softer and less nucleophilic than hydroxides. It also has excellent solubility in many organic solvents.
-
Phosphates (K₃PO₄): This is frequently the optimal choice for sensitive boronic acids. It is a non-nucleophilic, moderately strong base that is sufficiently basic to promote catalysis but less aggressive in promoting protodeboronation. It is particularly effective in anhydrous solvent systems like dioxane or THF.
Q3: What are the best practices for solvent and temperature to minimize decomposition?
A: The goal is to create a system that favors transmetalation over protodeboronation.
-
Solvent Choice: Anhydrous, aprotic polar solvents are highly recommended.
-
Dioxane, THF, and DME: These are excellent choices as they are aprotic and can be rigorously dried.
-
Toluene: Can be effective, but often requires a co-solvent or phase-transfer catalyst for the base to be effective.
-
Protic Solvents (e.g., alcohols, water mixtures): These should be used with extreme caution or avoided entirely, as they provide a direct proton source. While some protocols require water, its amount should be minimized.
-
-
Temperature Control: Protodeboronation has a significant activation energy.
-
Start reactions at a lower temperature (e.g., 60-80 °C) and monitor for progress.
-
Only increase the temperature if the reaction is sluggish and you have already optimized other parameters (base, solvent). A higher temperature may accelerate decomposition more than the desired coupling.
-
Q4: Can my palladium catalyst and ligand selection help prevent decomposition?
A: Absolutely. The key is to use a catalytic system where the rate of transmetalation (k_trans) is significantly faster than the rate of protodeboronation (k_proto).
-
High-Turnover Catalysts: Modern catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both oxidative addition and reductive elimination. More importantly, they dramatically speed up the transmetalation step. By rapidly consuming the active boronate species, the catalyst system gives it less time to decompose.
-
Palladium Pre-catalysts: Using well-defined pre-catalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G3) ensures a rapid and clean initiation of the catalytic cycle, which can be crucial in the early stages of the reaction when boronic acid concentration is highest.
Recommended Conditions Summary
| Parameter | Recommended | Rationale & Justification |
| Base | K₃PO₄ (Potassium Phosphate) | Optimal balance of basicity to promote catalysis while minimizing protodeboronation. |
| Solvent | Anhydrous 1,4-Dioxane or THF | Aprotic nature prevents introducing a proton source. Good solubility for reagents. |
| Catalyst | Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos) | Forms a highly active catalyst that promotes rapid transmetalation, outcompeting decomposition. |
| Temperature | 80-100 °C | Sufficient to drive the reaction forward without excessively accelerating decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the catalyst and other reagents. |
Optimized Protocol: A Self-Validating Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system, with checkpoints to ensure the integrity of the boronic acid is maintained throughout the process.
Caption: Self-Validating Experimental Workflow for Sensitive Couplings.
Step-by-Step Methodology
1. Reagent Preparation:
- Dry 1,4-dioxane over molecular sieves or by passing it through a solvent purification system.
- Degas the solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes.
2. Charging the Reaction Vessel:
- To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), This compound (1.2-1.5 equiv) , and K₃PO₄ (2.0-3.0 equiv).
- In a separate vial, prepare the catalyst solution: add Pd₂(dba)₃ (1-2 mol%) and SPhos (2.2-4.4 mol%) to a small amount of the degassed dioxane. Stir for 5 minutes until a homogeneous solution is formed.
- Add the degassed dioxane to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.
3. T=0 Checkpoint (Self-Validation):
- Before heating, immediately take a small aliquot of the reaction mixture, quench it with a drop of water, dilute with acetonitrile, and analyze by UPLC/LC-MS.
- Purpose: This establishes a baseline and confirms that the boronic acid has not significantly decomposed upon initial mixing. You should see primarily your starting materials.
4. Reaction Execution:
- Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
5. Monitoring Checkpoints (Self-Validation):
- After 1 hour, take another aliquot for UPLC/LC-MS analysis.
- Analysis: Compare the ratio of boronic acid to its protodeboronated byproduct. If the byproduct is forming faster than the desired product, consider lowering the temperature. Check for the appearance of the desired product mass.
- Repeat the analysis at regular intervals (e.g., every 2-4 hours) until the aryl halide is consumed (as determined by TLC or LC-MS).
6. Workup and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute with ethyl acetate and water. Separate the layers.
- Extract the aqueous layer with ethyl acetate (2x).
- Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
-
Molander, G. A., & Biolatto, B. (2003). Efficient Suzuki-Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides with Arylboronic Acids in an Organic-Aqueous Biphasic System. Organic Letters, 5(13), 2267–2270*. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Borylation of C-H Bonds. Journal of the American Chemical Society, 133(7), 2116–2119*. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366*. [Link]
Technical Support Center: 4-Fluoro-2,3-methylenedioxyphenylboronic acid in Cross-Coupling Reactions
Welcome to the technical support center for 4-Fluoro-2,3-methylenedioxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its application and mitigate common side reactions.
Introduction
This compound is a valuable building block in organic synthesis, prized for its unique electronic properties imparted by the electron-donating methylenedioxy group and the electron-withdrawing fluorine atom. While these features can be advantageous for achieving desired reactivity and selectivity, they also predispose the molecule to specific side reactions in palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction. This guide will equip you with the knowledge to anticipate and address these challenges, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
The two most prevalent side reactions are protodeboronation and homocoupling .
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (e.g., water, alcohol) in the reaction mixture. This leads to the formation of 1-fluoro-2,3-methylenedioxybenzene as a byproduct and a reduction in the yield of your desired cross-coupled product.[1]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, in this case, 4,4'-difluoro-bis(2,3-methylenedioxyphenyl). This process consumes the boronic acid and can complicate the purification of the final product.
Q2: Why is this compound particularly susceptible to protodeboronation?
The susceptibility to protodeboronation is influenced by the electronic nature of the aryl ring. The 2,3-methylenedioxy group is strongly electron-donating, which increases the electron density on the aromatic ring. This increased electron density can make the ipso-carbon (the carbon attached to the boron) more susceptible to electrophilic attack by a proton, leading to the cleavage of the C-B bond.[1]
Q3: How does the choice of base impact the side reactions?
The base plays a critical role in the Suzuki-Miyaura catalytic cycle and can significantly influence the extent of side reactions.
-
For Protodeboronation: Stronger bases and the presence of water can accelerate protodeboronation. While a base is necessary to activate the boronic acid for transmetalation, excessively harsh basic conditions can promote the undesired protonolysis.[1]
-
For Homocoupling: The presence of an oxidant (like residual air) and certain bases can promote the homocoupling of boronic acids.
Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) to minimize these side reactions.
Q4: Can the choice of palladium catalyst and ligand help in minimizing side reactions?
Absolutely. The catalyst system is crucial.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired cross-coupling pathway.[2] By promoting a faster rate of oxidative addition and reductive elimination, the residence time of the reactive intermediates is reduced, which can minimize the opportunity for side reactions to occur.
-
Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species, which can lead to cleaner reactions compared to using Pd(OAc)₂ or PdCl₂ alone.
Q5: Is it better to use the boronic acid or a corresponding boronate ester?
For boronic acids that are prone to protodeboronation, using a more stable boronate ester, such as a pinacol ester (Bpin), can be a highly effective strategy. Boronate esters are generally more robust and less susceptible to premature decomposition. The active boronic acid can be generated in situ under the reaction conditions.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Cross-Coupled Product with Significant Protodeboronation
If you observe a significant amount of the protodeboronated byproduct (1-fluoro-2,3-methylenedioxybenzene) and a low yield of your target molecule, consider the following troubleshooting steps.
Caption: Troubleshooting Protodeboronation
Detailed Steps:
-
Evaluate the Base: If you are using a strong base like NaOH or KOH, switch to a milder base such as K₃PO₄, K₂CO₃, or CsF. These bases are effective in promoting the catalytic cycle while being less aggressive in promoting protodeboronation.[3]
-
Control Water Content: Ensure your solvents are anhydrous. The presence of excess water can be a proton source. Consider adding activated molecular sieves to the reaction mixture to scavenge any residual water.
-
Optimize Reaction Temperature: Higher temperatures can accelerate protodeboronation. Try running the reaction at a lower temperature for a longer period.
-
Enhance the Catalyst System: Employ a catalyst system with a bulky, electron-rich phosphine ligand. This will accelerate the desired cross-coupling, outcompeting the protodeboronation side reaction.
-
Use a Boronate Ester: If protodeboronation is still a significant issue, synthesize the pinacol ester of this compound. These esters are more stable and can significantly reduce premature decomposition.
Problem 2: Significant Formation of the Homocoupled Product
The formation of 4,4'-difluoro-bis(2,3-methylenedioxyphenyl) indicates that the homocoupling of the boronic acid is a competing pathway.
Caption: Troubleshooting Homocoupling
Detailed Steps:
-
Ensure an Inert Atmosphere: Homocoupling is often promoted by the presence of oxygen. Ensure that your reaction vessel and solvents are thoroughly degassed before adding the palladium catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Optimize the Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, ensure that the in-situ reduction to the active Pd(0) species is efficient. Inefficient reduction can sometimes lead to side reactions. Using a pre-formed Pd(0) catalyst or a modern pre-catalyst system can be beneficial.
-
Consider Additives: In some cases, the addition of a small amount of a reducing agent, such as a phosphine ligand itself or other additives, can help to maintain the palladium in its active Pd(0) state and suppress oxidative pathways that can lead to homocoupling.
Summary of Recommended Conditions
| Parameter | Recommendation for Mitigating Protodeboronation | Recommendation for Mitigating Homocoupling |
| Base | Use milder inorganic bases (e.g., K₃PO₄, K₂CO₃, CsF). | Use an appropriate base that does not promote oxidation. |
| Solvent | Use anhydrous solvents. Consider adding molecular sieves. | Thoroughly degas the solvent. |
| Temperature | Lower the reaction temperature. | Standard reaction temperatures are usually acceptable. |
| Catalyst | Use a Pd catalyst with a bulky, electron-rich ligand. | Use an efficient Pd(0) source or pre-catalyst. |
| Atmosphere | Maintain an inert atmosphere. | Crucial to maintain a strictly inert atmosphere. |
| Boron Reagent | Consider using a boronate ester (e.g., pinacol ester). | N/A |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing side reactions of protodeboronation and homocoupling.
Caption: Suzuki-Miyaura Cycle and Side Reactions
This guide provides a comprehensive overview of the potential side reactions of this compound in cross-coupling reactions and offers practical solutions to mitigate these issues. By carefully selecting your reaction conditions and understanding the underlying chemical principles, you can optimize your synthetic outcomes.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (24), 4544-4568. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly efficient monoalkylation of amides with alkyl chlorides. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. J. Am. Chem. Soc.2011 , 133 (7), 2116–2119. [Link]
-
Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Suzuki-Miyaura reaction: a DFT study. J. Am. Chem. Soc.2006 , 128 (21), 6829–6836. [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the iterative assembly of small molecules with diverse building blocks. J. Am. Chem. Soc.2009 , 131 (20), 6961–6963. [Link]
-
Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]
-
Thomas, A. A.; Soumeillant, M. Recent advances in the use of potassium organotrifluoroborates in organic synthesis. Angew. Chem. Int. Ed.2008 , 47 (30), 5562-5573. [Link]
-
Reddit - r/Chempros - For deboronation issues I used to use milder bases like K2HPO4 or KF. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. [Link]
-
Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions - ChemRxiv. [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. [Link]
-
Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading - Preprints.org. [Link]
-
Protodeboronation - Wikipedia. [Link]
Sources
How to improve the stability of boronic acids in solution
Subject: Stability & Optimization of Boronic Acids in Solution
Status: Operational Lead Scientist: Senior Application Specialist Ticket ID: B-OH-STAB-001
Mission Statement
Welcome to the Boron Technologies Support Center. You are likely here because your Suzuki-Miyaura coupling failed, your stoichiometry is inconsistent, or your boronic acid has decomposed into an inert arene (protodeboronation).
Boronic acids are amphiphilic Lewis acids. Their instability is not random; it is a deterministic consequence of pH , solvent choice , and electronic substitution . This guide moves beyond basic "storage tips" to provide a mechanistic troubleshooting framework for stabilizing these reagents in solution during catalysis.
Diagnostic Triage: Why did my reaction fail?
Use this triage section to match your experimental symptom with the underlying chemical root cause.
| Symptom | Probable Root Cause | The Mechanism | Immediate Fix |
| Yield is <10% (Arene detected) | Protodeboronation | Base-mediated hydrolysis of the C-B bond. The aryl group is protonated, releasing boric acid. | Reduce base strength (e.g., use K₃PO₄ instead of KOH). Switch to anhydrous conditions. |
| Stoichiometry is off (Excess required) | Dehydration (Boroxine) | 3 molecules of boronic acid lose 3 H₂O to form a cyclic trimer (boroxine). This changes the effective MW. | Not degradation. Reversible. Add 5% water to the solvent system or titrate before use (See Protocol A). |
| Reaction turns dark/black immediately | Oxidation | Aerobic oxidation inserts oxygen into the C-B bond, forming a phenol (C-OH). | Degas solvents thoroughly (Sparging/Freeze-Pump-Thaw). Use an inert atmosphere (Ar/N₂). |
| 2-Heterocycle (e.g., 2-Pyridyl) failure | Rapid C-B Cleavage | Nitrogen lone pair facilitates rapid protodeboronation via a zwitterionic intermediate. | Critical: Switch to MIDA Boronates or Trifluoroborates (See Module 4). |
The Stability Matrix: Mechanistic Insight
To solve instability, you must visualize the enemy. The primary pathway for solution-phase degradation is Base-Catalyzed Protodeboronation .
The Mechanism of Failure
Contrary to popular belief, boronic acids are relatively stable at neutral pH. Instability spikes at high pH because the Boronate "Ate" Complex (tetrahedral boron) is the reactive species for both the desired transmetallation (Suzuki coupling) AND the undesired protodeboronation.
Key Insight: Electron-poor rings (fluorinated aryls, 2-pyridyls) are more susceptible to this pathway because the resulting carbanion/sigma-complex is stabilized during the C-B bond cleavage.
[2]
Stabilization Protocols
Protocol A: The Mannitol Titration (Purity Check)
Use this when you suspect your boronic acid has dehydrated to boroxine, altering the molar mass.
Principle: Boronic acids are weak acids (pKa ~9-10). They cannot be titrated directly with NaOH. Adding D-Mannitol forms a cyclic boronate ester which is much more acidic (pKa ~4-5), allowing for a sharp endpoint titration [1].
Reagents:
-
D-Mannitol (excess)
-
Phenolphthalein indicator
-
0.1 M NaOH (standardized)
Workflow:
-
Dissolve ~50 mg of boronic acid in 10 mL water (or MeOH/H₂O if insoluble).
-
Add 1.0 g D-Mannitol (Excess is crucial to drive equilibrium).
-
Add 2-3 drops phenolphthalein.
-
Titrate with 0.1 M NaOH until a persistent pink color appears.
-
Calculation: Purity (%) = (Vol_NaOH × M_NaOH × MW_BoronicAcid) / (Mass_Sample).
Protocol B: The "Slow Release" Strategy (MIDA Boronates)
Use this for unstable 2-heterocyclic or vinyl boronic acids.
Principle: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and chemically inert. They do not transmetallate or hydrolyze under anhydrous conditions. Under aqueous basic conditions (Suzuki), they hydrolyze slowly to release the active boronic acid. This keeps the standing concentration of the unstable "free" acid low, preventing decomposition while maintaining enough for the catalyst [2].
The "Slow Release" Recipe (Burke Method):
-
Solvent: THF:Water (10:1) or Dioxane:Water.[1]
-
Base: K₃PO₄ (3.0 equiv). Note: Stronger bases like NaOH hydrolyze MIDA too fast, defeating the purpose.
-
Temperature: 60 °C.
-
Catalyst: Pd(OAc)₂ / SPhos (or XPhos for chlorides).
Protocol C: Anhydrous Stabilization (Trifluoroborates)
Use this for oxidative stability and long-term storage.
Principle: Potassium organotrifluoroborates (R-BF3K) are air-stable solids.[2] In solution, they require a Lewis Acid (e.g., SiCl4) or hydrolysis agent to "uncage" the boron species, but in many modern protocols (Molander conditions), they react directly in alcohol/water mixtures [3].
Advanced Optimization: The Decision Tree
Do not treat all boronic acids equally. Use this decision matrix to select the correct derivative for your stability profile.
Comparative Stability Data
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate | Trifluoroborate (BF3K) |
| Atom Economy | High | Medium | Low | High |
| Hydrolytic Stability | Low (Equilibrium) | Medium | Very High | Very High |
| Protodeboronation Risk | High | Medium | Negligible (until release) | Low |
| Chromatography | Difficult (Streaks) | Good | Excellent (Silica stable) | Requires Reverse Phase |
| Best For | Simple Aryls | General Screening | Unstable/Slow Release | Scale-up/Storage |
FAQ: Frequently Asked Questions
Q: My boronic acid has a different melting point than the literature. Is it bad? A: Likely not. Boronic acids dehydrate to form boroxines (trimers) upon heating or drying. This depression/elevation in MP is due to the mixture of monomer and trimer. It is chemically competent but requires stoichiometry correction (See Protocol A).
Q: Can I use MIDA boronates in anhydrous conditions? A: Generally, no. MIDA boronates require water (or a nucleophile) to hydrolyze the MIDA ligand and free the boron for transmetallation. If you must use anhydrous conditions, you must add a specific release agent (like CAN or NaHCO3) first.
Q: Why does adding water improve my reaction yield? A: Water plays two roles: 1) It solubilizes the inorganic base. 2) It shifts the equilibrium from Boroxine (inactive trimer) back to Boronic Acid (active monomer).
References
-
Titration Method: Metrohm Application Bulletin 046. Potentiometric and thermometric determination of boric acid.[3]Link
-
MIDA Mechanism: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1][4][5] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[1][5] Journal of the American Chemical Society, 131(20), 6961-6963.[4][5] Link
-
Trifluoroborates: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. Link
-
Protodeboronation Mechanism: Cox, P. A., et al. (2017).[6] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metrohm.com [metrohm.com]
- 4. Publications – BurkeLab [burke-group.chemistry.illinois.edu]
- 5. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 4-Fluoro-2,3-methylenedioxyphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-2,3-methylenedioxyphenylboronic acid. This guide provides in-depth technical assistance in a question-and-answer format to address specific challenges you may encounter during the purification of your reaction products. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of compounds synthesized via reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling.
Q1: What are the most common impurities I should expect in my crude product after a Suzuki-Miyaura coupling reaction with this compound?
A1: The primary impurities in a Suzuki-Miyaura coupling reaction can be categorized as follows:
-
Homocoupling Product: You may find a biaryl compound formed from the coupling of two molecules of this compound. This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1]
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 1-fluoro-2,3-methylenedioxybenzene. This is a common side reaction for boronic acids, especially under basic conditions.[1]
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound and your coupling partner (e.g., an aryl halide).
-
Palladium Catalyst Residues: Both soluble and insoluble palladium species will contaminate your crude product. For pharmaceutical applications, these must be removed to levels below a few parts per million (ppm).[2][3]
-
Ligand-Derived Impurities: If you are using phosphine ligands, you may observe impurities where an aryl group from the ligand has coupled with your starting material.[4]
-
Inorganic Salts: The base used in the reaction (e.g., sodium carbonate, potassium carbonate) and its byproducts will be present.
Q2: My product, a fluorinated biaryl with a methylenedioxy group, is showing significant tailing on the silica gel column. What is causing this and how can I fix it?
A2: Tailing on a silica gel column is often due to strong interactions between your compound and the acidic silanol groups on the silica surface. The methylenedioxy group, with its two oxygen atoms, can act as a Lewis base and interact with these acidic sites. The fluorine atom also increases the polarity of the molecule. To mitigate tailing:
-
Use a less polar eluent system: While counterintuitive, a less polar solvent system can sometimes reduce tailing by minimizing the interaction with the silica.
-
Add a small amount of a polar modifier: Adding a small percentage of a more polar solvent like methanol can help to block the active sites on the silica gel.
-
Use a different stationary phase: Consider using alumina or a deactivated silica gel.
-
Add a competing base: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve the peak shape.[5]
Q3: I am struggling to remove the unreacted this compound from my product. What is the best approach?
A3: Boronic acids are acidic and can be removed with a basic wash during the work-up. A common procedure is to dissolve the crude reaction mixture in an organic solvent like ethyl acetate and wash it with an aqueous solution of a base such as sodium hydroxide (1M) or sodium carbonate. The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.
Q4: How can I effectively remove the residual palladium catalyst to meet pharmaceutical standards?
A4: Achieving very low levels of palladium requires specific purification steps beyond standard chromatography.[2]
-
Filtration through Celite: This is a first step to remove any heterogeneous palladium (e.g., palladium on carbon) or precipitated palladium black.[6]
-
Adsorption on Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb soluble palladium species. However, be aware that this can sometimes lead to loss of your desired product.
-
Palladium Scavengers: For pharmaceutical applications, using a solid-supported scavenger is highly recommended. These are resins functionalized with groups that have a high affinity for palladium, such as thiols or amines.[2][7][8] After treatment, the scavenger resin can be easily filtered off.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the purification process.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low recovery of product after column chromatography | 1. Product is too polar and is sticking to the silica gel. 2. Product is unstable on silica gel. 3. Inappropriate solvent system. | 1. Try a more polar eluent, or switch to a different stationary phase like alumina. 2. Perform a quick "plug" filtration through a small amount of silica to see if degradation is occurring. Consider alternative purification methods like recrystallization. 3. Use TLC to find an optimal solvent system where your product has an Rf value of approximately 0.2-0.3 for good separation.[9] |
| Co-elution of product and homocoupling byproduct | The polarity of the product and the homocoupling byproduct are very similar. | 1. Optimize the solvent system for your column. A less polar system might provide better resolution. 2. Consider using a different stationary phase, such as reversed-phase silica. 3. If the product is crystalline, recrystallization may be a more effective method for separation. |
| Product is an oil, but should be a solid | The product is impure, and the impurities are preventing crystallization. | 1. Re-purify by column chromatography, carefully collecting and analyzing the fractions. 2. Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization. |
| Difficulty in removing colored impurities | These are often residual palladium complexes. | 1. Treat the crude product solution with a palladium scavenger. 2. Stirring with activated carbon can also remove colored impurities. 3. Ensure the work-up includes a thorough wash with an aqueous solution to remove any water-soluble colored species. |
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the purification of products from reactions involving this compound.
Protocol 1: Standard Work-up and Extraction
This protocol is the first step after your reaction is complete to remove inorganic salts and the majority of the unreacted boronic acid.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove any insoluble palladium catalyst. Wash the Celite pad with the same organic solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution to remove unreacted boronic acid.
-
Water.
-
Brine (saturated aqueous sodium chloride solution) to aid in the separation of the layers.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of the crude product to separate the desired compound from byproducts.
-
Select the Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good starting point for fluorinated biaryl compounds is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for your product.[9]
-
Prepare the Column:
-
Choose a column of appropriate size for your sample amount.
-
Pack the column with silica gel, typically as a slurry in the chosen eluent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elute the Column:
-
Apply the eluent to the top of the column and use positive pressure (from a pump or inert gas) to maintain a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolate the Product:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 3: Recrystallization
If your product is a solid, recrystallization can be a highly effective purification technique.
-
Choose a Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures) to find a suitable one.
-
Dissolve the Crude Product: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large crystals. Cooling in an ice bath can further increase the yield.
-
Isolate the Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Section 4: Visualization of Workflows
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying the product of a Suzuki-Miyaura coupling reaction.
Caption: A typical decision tree for the purification of Suzuki-Miyaura coupling products.
Diagram 2: Troubleshooting Column Chromatography
This diagram outlines a logical approach to troubleshooting common issues encountered during flash column chromatography.
Caption: Troubleshooting guide for common column chromatography problems.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Water-Mediated Protodeborylation of Boronic Acids. Angewandte Chemie International Edition, 53(14), 3589–3591. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-460. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Biotage. (n.d.). 5 Steps to successful flash chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Welch, C. J., et al. (2010). The Role of Chromatography in the Development of Pharmaceuticals. TrAC Trends in Analytical Chemistry, 29(2), 145-154. [Link]
-
Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
ResearchGate. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]
-
MDPI. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arborassays.com [arborassays.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. ocw.mit.edu [ocw.mit.edu]
Navigating the Nuances of 4-Fluoro-2,3-methylenedioxyphenylboronic Acid in Suzuki-Miyaura Coupling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the application of 4-Fluoro-2,3-methylenedioxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of this versatile yet sensitive reagent. This is not a rigid manual, but a dynamic resource built on a foundation of scientific principles and practical experience to help you troubleshoot and optimize your reactions.
Understanding the Reactivity Profile of this compound
This compound is a unique building block characterized by a delicate interplay of electronic and steric effects. The electron-donating methylenedioxy group and the electron-withdrawing fluorine atom create a nuanced reactivity profile that requires careful consideration of reaction parameters to achieve optimal results.
Key Structural Features and Their Implications:
-
Electron-Donating Methylenedioxy Group: This group increases the electron density on the aromatic ring, which can enhance the rate of transmetalation, a crucial step in the Suzuki-Miyaura catalytic cycle.
-
Electron-Withdrawing Fluoro Group: The fluorine atom, particularly in the ortho position to the boronic acid, can influence the acidity of the boronic acid and potentially impact the rate of protodeboronation, a common side reaction.
-
Steric Hindrance: The substituents ortho to the boronic acid can introduce steric bulk, which may necessitate the use of specific ligands to facilitate efficient coupling.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Suzuki-Miyaura reactions with this compound, providing explanations and actionable solutions.
FAQ 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation is a common issue that can stem from several factors, from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic approach to diagnosing the problem:
1. Catalyst and Ligand Selection:
-
Rationale: The choice of palladium catalyst and ligand is paramount for a successful Suzuki coupling.[1] Electron-rich and sterically hindered boronic acids often require specific ligand systems to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Troubleshooting Steps:
-
Catalyst Precursor: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored properly to prevent degradation.
-
Ligand Choice: For this substrate, consider using bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands can stabilize the palladium center and facilitate the coupling of sterically demanding partners.
-
Catalyst Loading: While typically low (0.5-2 mol%), increasing the catalyst loading might be necessary for challenging couplings.
-
2. Base Selection and Strength:
-
Rationale: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[2] The choice of base can significantly impact the reaction rate and yield.
-
Troubleshooting Steps:
-
Screening Bases: A screening of different bases is highly recommended. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The optimal base is often solvent-dependent.
-
Base Strength: For substrates prone to side reactions, a weaker base like K₃PO₄ might be preferable. Stronger bases can sometimes promote undesired pathways.
-
3. Solvent Effects:
-
Rationale: The solvent influences the solubility of reagents, the stability of intermediates, and the overall reaction rate.
-
Troubleshooting Steps:
-
Common Solvents: Typical solvents for Suzuki coupling include toluene, dioxane, THF, and DMF, often in the presence of water.
-
Biphasic vs. Homogeneous: A biphasic system (e.g., toluene/water) can be effective, as the base is primarily in the aqueous phase, while the catalytic cycle occurs in the organic phase.
-
Solvent Quality: Ensure your solvents are anhydrous and degassed to prevent catalyst deactivation by oxygen and water (unless water is intentionally used as a co-solvent).
-
Experimental Workflow: Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
FAQ 2: Significant Protodeboronation
Question: I am observing a significant amount of the protodeboronated side product (2,3-methylenedioxyfluorobenzene). How can I minimize this?
Answer:
Protodeboronation is a common side reaction in Suzuki couplings, where the boronic acid is replaced by a hydrogen atom. This is particularly relevant for fluorinated arylboronic acids.
1. Understanding the Mechanism:
-
Rationale: Protodeboronation can be catalyzed by acid, base, or even the palladium catalyst itself. The presence of water and the reaction temperature can also influence its rate.
2. Mitigation Strategies:
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing the amount of water or using anhydrous conditions with a suitable base (e.g., KF) can suppress protodeboronation.
-
Choice of Base: The choice of base is crucial. Sometimes a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃ can be less prone to inducing protodeboronation.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help minimize this side reaction.
-
Boronic Acid Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are often more resistant to protodeboronation and can be used directly in the coupling reaction.[3]
FAQ 3: Formation of Homocoupled Byproducts
Question: I am observing the formation of a homocoupled product of my boronic acid. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is another common side reaction that leads to the formation of a symmetrical biaryl.
1. Causes of Homocoupling:
-
Rationale: Homocoupling is often promoted by the presence of oxygen, which can reoxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors the coupling of two boronic acid molecules. It can also occur if the oxidative addition of the aryl halide is slow.
2. Prevention Strategies:
-
Degassing: Thoroughly degas all solvents and reagents before use to remove dissolved oxygen. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.
-
Palladium(0) Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes minimize homocoupling compared to in situ reduction of a Pd(II) precursor.
-
Reaction Conditions: Optimizing the reaction temperature and catalyst system to favor the desired cross-coupling over homocoupling is key.
Optimizing Reaction Conditions: A Tabular Guide
The following table provides a starting point for optimizing your Suzuki-Miyaura reaction with this compound.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Tips |
| Palladium Catalyst | Pd(PPh₃)₄ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) with a suitable ligand. | For challenging couplings, consider Buchwald pre-catalysts.[1] |
| Ligand | PPh₃ (2-4 eq. to Pd) or a Buchwald ligand (e.g., SPhos, 1.1-1.5 eq. to Pd). | Bulky, electron-rich ligands are often beneficial.[1] |
| Base | K₂CO₃ (2-3 eq.) or K₃PO₄ (2-3 eq.). | Screen a variety of bases; Cs₂CO₃ can also be effective. |
| Solvent | Toluene/H₂O (4:1), Dioxane/H₂O (4:1), or DMF. | Ensure solvents are properly degassed. |
| Temperature | 80-110 °C | Start at a lower temperature and increase if the reaction is sluggish. |
| Reaction Time | 2-24 hours | Monitor the reaction by TLC or LC-MS to determine the optimal time. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.5 eq.)
-
Toluene (5 mL per mmol of aryl bromide)
-
Water (1.25 mL per mmol of aryl bromide)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Chemical Society Reviews, 2014 , 43 (1), 412–443. [Link]
-
Amatore, C.; Jutand, A. Anionic [R-Pd(0)-L]− Complexes as Key Intermediates in the Catalytic Cycle of the Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 1998 , 17 (14), 2913–2924. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Thomas, A. A.; Wang, H.; Zahrt, A. F.; Denmark, S. E. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 2017 , 139 (10), 3805–3821. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Leadbeater, N. E.; Marco, M. Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Irradiation. Organic Letters, 2002 , 4 (17), 2973–2976. [Link]
-
Al-Masum, M.; Kumar, D. A Facile and Efficient Suzuki Cross-Coupling Reaction of Aryl Halides with Arylboronic Acids in Water. Tetrahedron Letters, 2003 , 44 (12), 2533–2536. [Link]
Sources
Overcoming steric hindrance with 4-Fluoro-2,3-methylenedioxyphenylboronic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Fluoro-2,3-methylenedioxyphenylboronic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this unique and sterically demanding building block. The inherent structural features of this reagent—specifically the ortho-fluoro substituent and the adjacent, rigid 2,3-methylenedioxy ring—present distinct challenges in palladium-catalyzed cross-coupling reactions.
This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, all grounded in established principles of organometallic chemistry for sterically hindered substrates. Our goal is to empower you to overcome these challenges and achieve high-yield, reproducible results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What makes this compound "sterically hindered"?
A: The steric hindrance arises from the substitution pattern on the phenyl ring. The boronic acid group is flanked by two substituents: a fluorine atom at the 2-position and the fused methylenedioxy ring at the 3-position. This 2,3-disubstitution creates significant steric bulk directly adjacent to the reactive center. During the Suzuki-Miyaura catalytic cycle, this bulk can impede the crucial transmetalation and reductive elimination steps, where the boronic acid and the coupling partner must coordinate to the palladium catalyst.[1][2]
Q2: What is the most common side reaction I should be aware of, and why does it happen?
A: The most prevalent and problematic side reaction is protodeboronation . This is a process where the boronic acid group (-B(OH)₂) is cleaved from the aryl ring and replaced with a hydrogen atom, consuming your starting material. This reaction is often catalyzed by the base required for the Suzuki coupling and can be exacerbated by the presence of water.[3] When the desired cross-coupling reaction is slow due to steric hindrance, protodeboronation has more time to occur, leading to low yields of the target product.[4]
Q3: What is the single most critical factor for a successful coupling reaction with this reagent?
A: The choice of the palladium catalyst and, more importantly, the phosphine ligand . Standard or less bulky catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[4] Success hinges on using modern, bulky, and electron-rich ligands (e.g., biarylmonophosphine ligands like SPhos or XPhos) that promote the formation of a coordinatively unsaturated, reactive palladium species. These ligands accelerate the key steps of the catalytic cycle, allowing the desired coupling to outcompete side reactions like protodeboronation.[1]
Q4: How should I handle and store this compound to ensure its integrity?
A: Like many boronic acids, this reagent can be susceptible to degradation, particularly through dehydration to form boroxine anhydrides or through slow decomposition upon exposure to air and moisture.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-20°C) is recommended.[6]
-
Handling: When weighing and dispensing the reagent, minimize its exposure to the atmosphere. If possible, handle it in a glovebox. Always use fresh, anhydrous solvents for your reactions to prevent hydrolysis.
Troubleshooting Guide for Sterically Hindered Couplings
This section addresses common experimental failures in a question-and-answer format, providing a logical framework for diagnosing and solving issues.
Scenario 1: Low to No Product Yield
Question: My Suzuki-Miyaura reaction with this compound and an aryl bromide is resulting in low yield or only starting material. What are the most likely causes and how do I fix them?
Answer: This is a classic issue with hindered substrates. The problem almost certainly lies within your reaction conditions, which must be specifically tailored for this challenge. Here is a systematic approach to troubleshoot:
-
Evaluate Your Catalyst System (Highest Priority):
-
The Cause: Your catalyst-ligand combination is likely not active enough to overcome the steric barrier. The oxidative addition, transmetalation, or reductive elimination steps could be prohibitively slow.[1]
-
The Solution: Switch to a state-of-the-art catalyst system designed for hindered couplings. Simple triphenylphosphine-based catalysts are inadequate. Your primary choices should be bulky, electron-rich dialkylbiaryl phosphine ligands.[1] A palladium source like Pd(OAc)₂ or Pd₂(dba)₃ should be paired with one of these ligands.
-
Recommended Ligands: SPhos, XPhos, RuPhos, or JohnPhos.
-
Precatalysts: For improved consistency and air stability, consider using commercially available palladium precatalysts that incorporate these ligands (e.g., SPhos-Pd-G3).
-
-
-
Assess Your Choice of Base and Solvent:
-
The Cause: The base is crucial for activating the boronic acid to form the more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[7][8] An inappropriate base or solvent can lead to poor solubility, slow reaction rates, or increased side reactions.
-
The Solution:
-
Base: Avoid strong hydroxide bases (like NaOH) which can aggressively promote protodeboronation. Milder bases are often superior for delicate or hindered substrates. Potassium phosphate (K₃PO₄) is an excellent and widely used choice. Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are also effective alternatives.[9][10]
-
Solvent: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane or tetrahydrofuran (THF) with a small amount of water (e.g., 4:1 to 10:1 ratio) is a standard starting point. The water helps to solubilize the base and facilitate the formation of the active boronate species.[11] For reactions sensitive to water, anhydrous conditions with a fluoride base (CsF or KF) in a solvent like DMF can be effective.[7]
-
-
-
Optimize Reaction Temperature and Time:
-
The Cause: Sterically hindered couplings have a higher activation energy and often require more forcing conditions than simple Suzuki reactions. Room temperature reactions are unlikely to succeed.[4]
-
The Solution: Increase the reaction temperature, typically between 80-110 °C. Monitor the reaction by TLC or LC-MS over a 12-24 hour period. If the reaction stalls, consider that the catalyst may have decomposed at high temperatures over long periods.
-
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting failed Suzuki-Miyaura coupling reactions involving sterically hindered substrates.
Scenario 2: Significant Protodeboronation Byproduct
Question: My reaction is producing the desired product, but I'm getting a large amount of the deboronated arene (4-fluoro-2,3-methylenedioxybenzene). How can I suppress this side reaction?
Answer: This indicates that the rate of protodeboronation is competitive with or faster than the rate of transmetalation. Your goal is to accelerate the productive catalytic cycle while minimizing the conditions that favor the side reaction.
-
Switch to a Milder Base:
-
The Cause: Strong bases, especially in aqueous media, can accelerate the hydrolysis and subsequent protonolysis of the C-B bond.[3]
-
The Solution: If you are using a strong base like NaOH or CsOH, switch to a milder one. Potassium carbonate (K₂CO₃) or potassium fluoride (KF) are excellent choices. Fluoride bases can be particularly effective in anhydrous conditions, as they activate the boronic acid without requiring water.[10]
-
-
Use Anhydrous Conditions:
-
The Cause: Water is the proton source for protodeboronation. While often necessary for dissolving the base, minimizing its presence can suppress the side reaction.
-
The Solution: Try running the reaction under strictly anhydrous conditions. This must be paired with a base that is soluble in your organic solvent or a base that can function without water. A combination of CsF in anhydrous DMF or dioxane is a good system to try.
-
-
Increase Catalyst/Ligand Loading:
-
The Cause: A higher concentration of the active catalyst can increase the rate of the desired Suzuki coupling, helping it to outcompete the background protodeboronation reaction.
-
The Solution: Increase the palladium catalyst loading from a typical 1-2 mol% to 3-5 mol%. Ensure the Pd:Ligand ratio is appropriate (typically 1:2 to 1:2.2 for monodentate ligands).
-
-
Consider Slow Addition of the Boronic Acid:
-
The Cause: Having a high concentration of the boronic acid sitting in the basic reaction mixture for a long time before it can couple provides ample opportunity for protodeboronation.
-
The Solution: Set up the reaction with the aryl halide, catalyst, and base. Then, slowly add a solution of the this compound over several hours using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, ensuring it is consumed in the productive coupling as soon as it is added.[4]
-
Visualizing the Steric Challenge
Caption: How bulky ligands create a reactive pocket on the palladium center, facilitating the approach of hindered coupling partners and promoting the desired reaction.
Recommended Starting Protocol
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a moderately hindered aryl bromide.
Reaction: Coupling of this compound with 1-Bromo-2,4,6-trimethylbenzene.
| Component | Formula Weight | Equivalents | Amount | Notes |
| 1-Bromo-2,4,6-trimethylbenzene | 199.09 g/mol | 1.0 | 199 mg (1.0 mmol) | Limiting Reagent |
| This compound | 183.95 g/mol | 1.3 | 239 mg (1.3 mmol) | Use a slight excess to drive reaction. |
| Pd(OAc)₂ | 224.50 g/mol | 0.02 (2 mol%) | 4.5 mg (0.02 mmol) | Palladium Source |
| SPhos | 410.53 g/mol | 0.044 (4.4 mol%) | 18.1 mg (0.044 mmol) | Bulky Ligand (Pd:Ligand = 1:2.2) |
| K₃PO₄ (potassium phosphate) | 212.27 g/mol | 3.0 | 637 mg (3.0 mmol) | Finely ground base is recommended. |
| 1,4-Dioxane | - | - | 8 mL | Anhydrous solvent. |
| Deionized Water | - | - | 2 mL | Degassed. |
Step-by-Step Methodology
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-bromo-2,4,6-trimethylbenzene (199 mg), this compound (239 mg), Pd(OAc)₂ (4.5 mg), SPhos (18.1 mg), and finely ground K₃PO₄ (637 mg).
-
Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add the anhydrous 1,4-dioxane (8 mL) followed by the degassed deionized water (2 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C . Stir the reaction mixture vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS to check for the consumption of the limiting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. Chemical & Engineering News. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Ferreira, R. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Cribbin, L., et al. (2024). C–C Coupling in sterically demanding porphyrin environments. Beilstein Journal of Organic Chemistry. [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7719-7722. [Link]
-
Reddit User Discussion. (2024). For the pro's (Suzuki). r/Chempros. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Modern Arylation Methods (pp. 1-53). [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]
-
Ferreira, R. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 642-646. [Link]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemical Communications, 49(12), 1213-1215. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
-
ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]
-
MedChemComm. (2018). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
RSC Publishing. (2014). Sterically hindered selenoether ligands: palladium(ii) complexes as catalytic activators for Suzuki–Miyaura coupling. [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. [Link]
-
PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. [Link]
-
ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]
-
Reddit User Discussion. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry. [Link]
-
PubMed Central. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
Sources
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- 11. Yoneda Labs [yonedalabs.com]
Minimizing homocoupling of 4-Fluoro-2,3-methylenedioxyphenylboronic acid
Welcome to the technical support center for 4-Fluoro-2,3-methylenedioxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with in-depth, field-tested insights and actionable protocols to overcome one of the most persistent challenges with this reagent: minimizing the formation of the homocoupled biaryl impurity.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the homocoupling side reaction. Understanding these concepts is the first step toward effective troubleshooting.
Q1: What is boronic acid homocoupling and why is it a significant problem?
Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl. In the context of your work, this results in the formation of 4,4'-Difluoro-bis(2,3-methylenedioxyphenyl). This side product consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and introduces a significant purification challenge, as the homocoupled product often has similar chromatographic properties to the target molecule.
Q2: What are the primary mechanistic pathways that lead to homocoupling?
While the desired Suzuki-Miyaura reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, homocoupling is primarily driven by competing pathways often involving Pd(II) species and oxygen.[1][2] There are two widely accepted mechanisms:
-
Pd(II)-Mediated Dimerization: This is often the most significant pathway. If Pd(II) species are present in the reaction (either from using a Pd(II) precatalyst like Pd(OAc)₂ or from the oxidation of Pd(0) by residual oxygen), they can undergo transmetalation with two molecules of the boronic acid. The resulting diarylpalladium(II) complex then undergoes reductive elimination to yield the homocoupled product and regenerate Pd(0).[1][3]
-
Oxidative Homocoupling: Molecular oxygen can promote the homocoupling of boronic acids, even with a Pd(0) catalyst.[4] In this pathway, oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then enters the dimerization pathway described above. Rigorous exclusion of oxygen is therefore critical.[1][4]
The interplay between the desired cross-coupling and the undesired homocoupling is illustrated below.
Troubleshooting Guide
This section is structured to address specific experimental issues in a logical progression, from fundamental setup to advanced optimization.
Problem: My initial screening reaction shows >20% homocoupled dimer. Where do I start?
Root Cause Analysis: A high percentage of homocoupling from the outset almost always points to two fundamental issues: the presence of oxygen and/or the use of a Pd(II) precatalyst without proper precautions.[1][2][3]
Solution 1: Rigorous Exclusion of Oxygen
Atmospheric oxygen is a primary culprit in promoting homocoupling.[4] Standard nitrogen blanketing is often insufficient. You must actively remove dissolved oxygen from your solvent and reaction mixture.
Step-by-Step Protocol: Solvent and Reagent Degassing
-
Assemble: Combine your solvent, base, and aryl halide coupling partner in the reaction flask equipped with a stir bar.
-
Sparge: Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface. Insert a second, shorter needle to act as a vent.
-
Bubble: Bubble the inert gas through the solution for a minimum of 30-45 minutes with gentle stirring. For larger volumes (>100 mL), increase the sparging time accordingly.
-
Final Steps: After sparging, remove the long needle. Add the boronic acid and the palladium catalyst/ligand under a positive pressure of inert gas (a "nitrogen curtain"). Seal the flask and maintain a positive inert gas atmosphere throughout the reaction.
Solution 2: Manage Your Palladium Precatalyst
Many common precatalysts, such as Pd(OAc)₂ and PdCl₂(PPh₃)₂, are in the Pd(II) oxidation state. These can directly enter the homocoupling cycle before being reduced to the active Pd(0) state required for cross-coupling.[2][5]
-
Option A (Recommended): Use a Pd(0) Source. Start with a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the initial Pd(II) state that is prone to causing homocoupling.
-
Option B (With Pd(II) Sources): Add a Reducing Agent. If you must use a Pd(II) source, consider adding a mild reducing agent to facilitate its conversion to Pd(0). The addition of a small amount of potassium formate has been shown to be effective in suppressing homocoupling by minimizing the concentration of free Pd(II).[1][6]
-
Option C (With Pd(II) Sources): Pre-stir. Some protocols advocate for pre-stirring the Pd(II) catalyst, ligand, and base in the solvent for 10-15 minutes at a moderate temperature (e.g., 60 °C) before adding the boronic acid.[4] This can help ensure the Pd(II) is reduced to Pd(0) by the ligand or other components before the boronic acid is introduced.
Problem: I've rigorously degassed my reaction and switched to a Pd(0) catalyst, but I still observe 5-15% homocoupling.
Root Cause Analysis: At this stage, the issue likely lies with the reaction parameters (base, solvent, temperature) which can influence the relative rates of transmetalation and reductive elimination in the competing catalytic cycles.
Solution: Systematic Optimization of Reaction Parameters
The choice of base is critical as it activates the boronic acid for transmetalation.[7][8] A base that is too strong or too weak can disrupt the delicate balance of the reaction. Similarly, solvent polarity and reaction temperature affect catalyst stability and reaction kinetics.
Parameter Optimization Table
| Parameter | Condition 1 (Standard) | Condition 2 (Weaker Base) | Condition 3 (Aprotic Polar) | Rationale & Causality |
| Base | K₂CO₃ (2.0 M aq.) | K₃PO₄ (solid) | Cs₂CO₃ (solid) | K₃PO₄ is a weaker, non-nucleophilic base that can slow down the transmetalation step of the homocoupling pathway. Cs₂CO₃ often enhances the rate of reductive elimination for the desired product. |
| Solvent | Toluene or Dioxane | 2-MeTHF | DMF / Water | Solvent choice impacts the solubility of the base and the stability of the catalytic species. Aprotic polar solvents can sometimes accelerate the desired reductive elimination step.[9] |
| Temperature | 80-100 °C | 60-70 °C | Room Temperature | Lowering the temperature can disfavor the higher activation energy pathway, which may be the homocoupling reaction. This is highly system-dependent and may require a more active catalyst/ligand system. |
Recommendation: Perform a systematic screen. A good starting point is to switch from aqueous K₂CO₃ to solid, finely ground K₃PO₄ in 2-MeTHF at a slightly lower temperature (e.g., 70 °C).
Problem: My optimization has minimized homocoupling to <5%, but I want to eliminate it completely for a GMP campaign.
Root Cause Analysis: To achieve near-perfect selectivity, you must fine-tune the steric and electronic environment around the palladium center using specific ligands. The goal is to select a ligand that promotes the reductive elimination of the cross-coupled product much faster than any other pathway.
Solution: Advanced Ligand Selection
Bulky, electron-rich phosphine ligands are known to accelerate the reductive elimination step, which is the final, product-forming step of the desired Suzuki cycle.[2][10] By making this step extremely fast, the organopalladium intermediate has less time to participate in side reactions.
Recommended Ligands for Screening
| Ligand Type | Example Ligands | Mechanistic Advantage |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Their steric bulk creates a wide "bite angle" around the palladium, which is known to promote rapid reductive elimination. Their electron-rich nature facilitates the initial oxidative addition. |
| Bulky Alkylphosphines | P(tBu)₃, PCy₃ | These are highly electron-donating ligands that stabilize the Pd(0) state and promote oxidative addition, helping the desired cycle outcompete side reactions. |
| Ferrocenylphosphines | dppf | Often provides a good balance of stability and reactivity, and has been shown to be effective in suppressing side reactions like reductive homocoupling of aryl halides.[11] |
Troubleshooting Workflow
The following flowchart provides a logical sequence for troubleshooting homocoupling issues.
References
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF on ResearchGate. [Link]
-
Li, J., & Nolan, S. P. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Request PDF on ResearchGate. [Link]
-
Parmentier, T. E., et al. (2025). Influence of Surface Functionalities on Au/C Catalysts for Oxidative Homocoupling of Phenylboronic Acid. ORCA - Cardiff University. [Link]
-
Fall, Y., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Laconde, G., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC - NIH. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF on ResearchGate. [Link]
-
Chen, H., & Hartwig, J. F. (2025). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Chen, C., et al. (2006). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
Sources
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- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 4-Fluoro-2,3-methylenedioxyphenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Novel Boronic Acids
4-Fluoro-2,3-methylenedioxyphenylboronic acid and its derivatives are increasingly utilized in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The unique electronic properties conferred by the fluorine and methylenedioxy substituents can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. Consequently, the ability to unequivocally identify and quantify these molecules is a critical step in the drug development pipeline.
Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to elucidate structural information. However, the analysis of boronic acids is not without its challenges. These molecules can be prone to dehydration, forming cyclic anhydrides (boroxines), or interacting with solvents and buffers, leading to complex spectra. This guide will navigate these challenges and compare various MS approaches to provide a clear path to reliable analysis.
Comparing Ionization Techniques: ESI, APCI, and MALDI
The choice of ionization technique is a critical first step in developing a robust MS method. For arylboronic acids, Electrospray Ionization (ESI) is the most commonly employed method due to its soft ionization nature, which typically yields an intact molecular ion.[1][2]
| Ionization Technique | Principle | Advantages for Boronic Acid Analysis | Disadvantages for Boronic Acid Analysis |
| Electrospray Ionization (ESI) | Soft ionization technique where ions in solution are transferred to the gas phase. | High sensitivity, suitable for polar compounds, often provides the intact molecular ion without fragmentation. Can be operated in both positive and negative ion modes.[3] | Susceptible to matrix effects. Boronic acids can form adducts with solvents and salts. |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization method where a corona discharge creates reactant ions that ionize the analyte. | Suitable for less polar compounds than ESI. Less susceptible to matrix effects. | Can be a harsher ionization technique than ESI, potentially leading to in-source fragmentation. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.[4] | Excellent for high molecular weight compounds and can be less prone to adduct formation.[5] | Sample preparation can be challenging, and it is not as readily coupled to liquid chromatography as ESI or APCI. |
Expert Insight: For routine analysis and quantification of this compound derivatives, ESI is the recommended starting point. Its ability to be coupled with liquid chromatography (LC-MS) provides the necessary separation for complex mixtures and biological samples. Negative ion mode ESI is often advantageous for boronic acids as it can lead to the formation of the [M-H]⁻ ion or stable adducts, with reduced complexity compared to positive mode.[6]
Experimental Workflow and Protocols
A well-defined experimental workflow is crucial for reproducible results. The following diagram and protocols outline a standard approach for the LC-MS/MS analysis of this compound derivatives.
Caption: A typical experimental workflow for the LC-MS/MS analysis of boronic acid derivatives.
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol is designed for the preparation of a standard solution of this compound for LC-MS analysis.[1][7]
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol. Ensure complete dissolution.
-
-
Working Solution Preparation (10 µg/mL):
-
Take 10 µL of the 1 mg/mL stock solution.
-
Dilute it with 990 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for reversed-phase chromatography). This brings the final concentration to 10 µg/mL.
-
-
Final Dilution and Filtration:
-
For initial analyses, a further 1:10 dilution to 1 µg/mL is recommended to avoid detector saturation.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Protocol 2: LC-MS/MS Method Parameters
The following are suggested starting parameters for an LC-MS/MS method. Optimization will be required based on the specific instrument and derivative being analyzed.[6][8]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI in Negative Ion Mode):
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS: Select the [M-H]⁻ ion for collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.
-
Fragmentation Analysis: Elucidating the Structure
While no direct experimental fragmentation data for this compound is readily available in the literature, a logical fragmentation pathway can be proposed based on the known fragmentation patterns of its constituent functional groups.[9][10][11]
The molecular weight of this compound is 183.96 g/mol . In negative ion mode ESI, the expected precursor ion would be the deprotonated molecule, [M-H]⁻, at m/z 182.95.
Caption: Proposed fragmentation pathway for [M-H]⁻ of this compound.
Interpretation of the Proposed Fragmentation:
-
Loss of Water (H₂O): A common fragmentation pathway for boronic acids is the loss of a water molecule from the B(OH)₂ group, leading to the formation of a boronate anion. This would result in a fragment at m/z 164.94.
-
Loss of the Boronic Acid Group (B(OH)₂): Cleavage of the C-B bond would result in the loss of the dihydroxyboronyl radical, leaving a negatively charged aromatic ring. This would produce a fragment at m/z 139.02.
-
Loss of Carbon Monoxide (CO) from the Dehydrated Ion: Following the initial loss of water, the resulting ion may undergo further fragmentation, such as the loss of carbon monoxide from the aromatic ring, which is a known fragmentation pathway for some phenolic compounds. This would yield a fragment at m/z 136.93.
-
Loss of Formaldehyde (CH₂O) from the Methylenedioxy Group: The methylenedioxy group can undergo fragmentation through the loss of a neutral formaldehyde molecule.[9] This would result in a fragment at m/z 152.94.
Comparative Performance of Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable for specific applications.
| Analytical Technique | Principle | Applicability to Boronic Acid Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Boronic acids are generally not volatile enough for direct GC-MS analysis. Derivatization, for example with diols to form more volatile boronate esters, is typically required.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | ¹¹B NMR is particularly useful for studying the coordination state of the boron atom. ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the overall structure of the molecule. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation of compounds with detection based on their absorption of UV light. | A robust method for quantification, especially in quality control settings where the identity of the compound is already known. Less sensitive and selective than MS. |
Expert Recommendation: For unequivocal identification and structural elucidation, a combination of high-resolution mass spectrometry (HRMS) and NMR spectroscopy is the gold standard. For routine quantification in a known matrix, HPLC-UV can be a cost-effective and reliable alternative.
Conclusion and Future Outlook
The mass spectrometric analysis of this compound derivatives is readily achievable with modern instrumentation. Electrospray ionization coupled with tandem mass spectrometry offers the sensitivity and structural insight required for their characterization in complex matrices. While direct experimental data for the title compound's fragmentation is not widely published, a logical fragmentation pathway can be proposed based on established chemical principles, providing a solid foundation for identification.
Future work in this area will likely focus on the development of highly sensitive methods for the quantification of these compounds and their metabolites in biological fluids, further aiding in the advancement of drug discovery and development programs that utilize these versatile building blocks.
References
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A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org. [Link]
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]
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Arylboronic Acid Chemistry under Electrospray Conditions. Request PDF. [Link]
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Arylboronic acid chemistry under electrospray conditions. PubMed. [Link]
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Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
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GC–MS Studies on the Regioisomeric 2,3- and 3,4-Methylenedioxyphenethylamines Related to MDEA, MDMMA, and MBDB. Journal of Analytical Toxicology. [Link]
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Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. PubMed. [Link]
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Chromatographic and Mass Spectral Methods of Identification for the Side-Chain and Ring Regioisomers of Methylenedioxymethamphetamine. PubMed. [Link]
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Practical approaches to the ESI-MS analysis of catalytic reactions. University of Victoria. [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
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Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Request PDF. [Link]
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Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. [Link]
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Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Reactions with 4-Fluoro-2,3-methylenedioxyphenylboronic acid
In the landscape of modern synthetic and medicinal chemistry, 4-Fluoro-2,3-methylenedioxyphenylboronic acid stands as a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Its unique electronic properties, conferred by the fluorine and methylenedioxy substituents, make it an attractive component in the synthesis of novel pharmaceutical agents and advanced materials.[1] The successful incorporation of this moiety and the overall efficiency of the reaction hinge on robust analytical methodologies to monitor reaction progress, identify byproducts, and ensure the purity of the final product.
This guide provides a comprehensive comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reactions involving this compound. We will delve into the theoretical underpinnings of each method, present validated experimental protocols, and offer insights to guide researchers in selecting the most appropriate technique for their specific analytical challenges.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is a cornerstone of analytical chemistry, prized for its versatility in separating a wide array of compounds. For the analysis of this compound and its reaction products, reversed-phase HPLC (RP-HPLC) is the most common modality, separating analytes based on their hydrophobicity.
The Causality Behind Experimental Choices in HPLC
The primary challenge in the HPLC analysis of boronic acids is their propensity for dehydration to form cyclic boroxine anhydrides and potential on-column hydrolysis of any corresponding boronate esters.[2][3] Method development must therefore be approached with a clear understanding of these potential pitfalls.
-
Column Selection: The choice of stationary phase is critical. Columns with low residual silanol activity are paramount to minimize undesirable interactions and prevent peak tailing of the acidic boronic acid group. A Waters XTerra MS C18 column, for instance, has been shown to be effective in minimizing on-column hydrolysis of boronate esters.[2] For separating a mixture of structurally similar boronic acids, an XSelect Premier HSS T3 Column can provide excellent resolution.
-
Mobile Phase Composition: The mobile phase composition dictates the retention and selectivity of the separation. While acidic modifiers like formic acid are often used to improve peak shape for acidic compounds, they can sometimes increase the rate of on-column hydrolysis of boronate esters.[2] Therefore, a careful evaluation of the mobile phase pH is necessary. A mobile phase consisting of 10 mM ammonium acetate and acetonitrile has been successfully used for the rapid analysis of a broad range of boronic acids by UPLC-MS.[3]
-
Sample Diluent: The solvent used to dissolve the sample can significantly impact the stability of the analyte. For boronate esters, using aprotic solvents like 100% acetonitrile (ACN) or tetrahydrofuran (THF) is preferable to aqueous mixtures to prevent pre-injection hydrolysis.[2]
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a general method for monitoring the consumption of this compound and the formation of a hypothetical product in a Suzuki-Miyaura coupling reaction.
-
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Arc HPLC System with PDA detector)
-
C18 reversed-phase column with low silanol activity (e.g., XSelect Premier HSS T3, 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the product)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 950 µL of acetonitrile.
-
Vortex the sample and filter through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of a reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
GC-MS offers exceptional sensitivity and structural elucidation capabilities, making it a powerful tool for identifying trace-level impurities and confirming the identity of reaction products. However, the analysis of boronic acids by GC-MS typically requires a derivatization step to increase their volatility and thermal stability.[4]
The Rationale for Derivatization in GC-MS
Direct injection of this compound into a hot GC inlet can lead to thermal degradation and poor chromatographic performance. Derivatization masks the polar -B(OH)2 group, making the analyte more amenable to gas-phase analysis.[5]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert the boronic acid to its more volatile trimethylsilyl (TMS) ester.
-
Pentafluorobenzylation: For enhanced sensitivity with an electron capture detector (ECD) or for creating a derivative with a characteristic mass spectrum, pentafluorobenzyl bromide (PFBBr) can be used.[6]
Experimental Protocol: GC-MS Analysis with Silylation
This protocol details a general method for the analysis of a reaction mixture after derivatization.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
-
Derivatization Procedure:
-
Withdraw a 50 µL aliquot from the reaction mixture and dilute with 950 µL of anhydrous ethyl acetate.
-
Transfer 100 µL of the diluted sample to a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis including derivatization.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity and interaction with stationary/mobile phases. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Sample Preparation | Simple dilution is often sufficient. | Derivatization is typically required for boronic acids.[4] |
| Speed | Rapid analysis is possible with UPLC systems (e.g., 1-minute run times).[3] | Run times are generally longer due to temperature programming. |
| Sensitivity | Good, with LODs in the ng to µg range depending on the detector. | Excellent, with potential for pg/mL sensitivity with appropriate derivatization and detection.[6][7] |
| Compound Scope | Broad applicability to a wide range of polar and non-polar compounds. | Limited to thermally stable and volatile compounds (or those that can be made so via derivatization). |
| Structural Information | Limited with UV detection. LC-MS provides molecular weight and fragmentation data. | Provides detailed fragmentation patterns for structural elucidation.[8][9] |
| Cost & Complexity | Generally lower initial cost and less complex operation than GC-MS. | Higher initial investment and requires more specialized operator expertise. |
Conclusion and Recommendations
The choice between HPLC and GC-MS for analyzing reactions with this compound is contingent upon the specific analytical objective.
HPLC is the recommended method for:
-
Routine reaction monitoring: Its speed, simplicity, and robustness make it ideal for quickly assessing the conversion of starting materials and the formation of the main product.
-
High-throughput screening: UPLC systems can analyze a large number of samples in a short period.[3]
-
Preparative separations: HPLC can be scaled up to isolate and purify products.
GC-MS is the superior choice for:
-
Identification of unknown byproducts: The detailed mass spectral information is invaluable for structural elucidation of unexpected reaction products.
-
Trace-level impurity analysis: Its high sensitivity allows for the detection and quantification of minor components that may be missed by HPLC-UV.[4]
-
Confirmation of product identity: The unique fragmentation pattern serves as a chemical fingerprint to unequivocally confirm the structure of the desired product.
In a comprehensive research and development setting, a synergistic approach is often the most effective. HPLC can be employed for rapid in-process control, while GC-MS can be utilized for in-depth characterization of the final product and for troubleshooting any unexpected reaction outcomes. By understanding the strengths and limitations of each technique, researchers can deploy the most effective analytical strategy to accelerate their synthetic endeavors.
References
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
-
Pandiyan, B. B., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(23), 6738-6744. Available at: [Link]
-
Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link]
-
Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from: [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from: [Link]
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LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Chromatography Online. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from: [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from: [Link]
-
Dolan, J. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
Burke, B. J., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(2), 266-271. Available at: [Link]
-
Miki, A., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-245. Available at: [Link]
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Lamos, S. M., et al. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from: [Link]
-
Prentice, A. W., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
-
Waters. (n.d.). Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage. Retrieved from: [Link]
-
Mindt, T. L., et al. (2022). Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers. PMC - NIH. Available at: [Link]
-
Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Available at: [Link]
-
Afinidad. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]
-
Atkinson, R. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Available at: [Link]
-
Neumann, S. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle. Available at: [Link]
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The Fluorine Advantage: A Comparative Guide to 4-Fluoro-2,3-methylenedioxyphenylboronic Acid and its Non-fluorinated Analogue in Suzuki Coupling
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is pivotal to the success of this transformation. This guide provides a comprehensive comparison between 4-Fluoro-2,3-methylenedioxyphenylboronic acid and its non-fluorinated counterpart, 2,3-methylenedioxyphenylboronic acid, in the context of Suzuki coupling. While direct, side-by-side comparative studies are not extensively documented in the literature, this guide synthesizes theoretical principles and representative experimental data to illuminate the nuanced differences in their performance and to provide actionable insights for the discerning researcher.
The Significance of the 2,3-Methylenedioxyphenyl Scaffold
The 2,3-methylenedioxyphenyl moiety is a key structural motif in a multitude of biologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of a fluorine atom at the 4-position of this scaffold can further modulate these properties, enhancing metabolic stability, binding affinity, and membrane permeability. Consequently, both this compound and 2,3-methylenedioxyphenylboronic acid are valuable building blocks in drug discovery and development.
The Electronic Influence of Fluorine in Suzuki Coupling
The introduction of a fluorine atom onto the arylboronic acid ring has a profound electronic effect that can significantly impact the kinetics and efficiency of the Suzuki coupling reaction. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) is the primary driver of the observed differences in reactivity between the fluorinated and non-fluorinated analogues.
This electron-withdrawing nature of fluorine increases the Lewis acidity of the boron atom in this compound.[1] A more Lewis acidic boronic acid is more susceptible to activation by the base present in the reaction mixture, which is a crucial step for the subsequent transmetalation to the palladium center.[2] This enhanced rate of transmetalation can lead to faster reaction times and potentially higher yields, especially in challenging coupling reactions.
The general catalytic cycle of the Suzuki-Miyaura coupling is depicted below, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Comparative Performance Analysis: A Synthesis of Available Data
While a direct comparative study is elusive, an analysis of individual Suzuki coupling reactions reported in the literature for each boronic acid allows for a qualitative assessment of their performance.
| Feature | This compound | 2,3-methylenedioxyphenylboronic acid |
| Reactivity | Generally expected to be higher due to the electron-withdrawing fluorine, leading to a more Lewis acidic boron center and faster transmetalation. | Standard reactivity for an electron-rich arylboronic acid. |
| Reaction Times | Potentially shorter reaction times may be achievable under similar conditions. | May require longer reaction times or more forcing conditions compared to the fluorinated analogue. |
| Yields | Often reported in good to excellent yields, particularly with activated aryl halides. | Yields can be variable and may be more sensitive to reaction conditions and substrate choice. |
| Side Reactions | The increased reactivity might lead to a higher propensity for protodeboronation under certain conditions, although this is generally manageable with careful optimization. | Prone to standard Suzuki coupling side reactions such as homocoupling and protodeboronation, particularly with less reactive coupling partners. |
Experimental Protocols: Representative Methodologies
The following protocols are representative examples of Suzuki-Miyaura coupling reactions utilizing this compound and 2,3-methylenedioxyphenylboronic acid. These are intended as starting points for methods development and optimization.
Protocol 1: Suzuki Coupling of this compound with an Aryl Bromide
This protocol is adapted from a general procedure for the synthesis of fluorinated biaryl compounds.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Add palladium(II) acetate (0.02 mmol).
-
Add a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Workflow for Suzuki Coupling of the Fluorinated Boronic Acid.
Protocol 2: Suzuki Coupling of 2,3-methylenedioxyphenylboronic acid with an Aryl Halide
This protocol is a generalized procedure based on common practices for Suzuki couplings with electron-rich boronic acids.
Materials:
-
2,3-Methylenedioxyphenylboronic acid
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
In a round-bottom flask, dissolve 2,3-methylenedioxyphenylboronic acid (1.5 mmol) and the aryl halide (1.0 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Add an aqueous solution of sodium carbonate (2 M, 2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Figure 3: Workflow for Suzuki Coupling of the Non-Fluorinated Boronic Acid.
Expert Insights and Causality Behind Experimental Choices
-
Catalyst Selection: The choice of palladium source and ligand is critical. For the more reactive fluorinated boronic acid, a simple Pd(OAc)₂/PPh₃ system is often sufficient. For the less reactive non-fluorinated analogue, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous as it does not require an in-situ reduction step, potentially leading to cleaner reactions.[3] More advanced and bulky phosphine ligands can also be employed to improve catalyst stability and turnover.[3]
-
Base: The base plays a dual role: it activates the boronic acid and participates in the regeneration of the palladium catalyst. The choice of base can influence the reaction rate and the prevalence of side reactions. Inorganic bases like potassium carbonate and sodium carbonate are commonly used. The strength and solubility of the base should be considered in the context of the specific substrates and solvent system.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is typical for Suzuki couplings. This biphasic system facilitates the dissolution of both the organic substrates and the inorganic base. The choice of organic solvent can affect the reaction temperature and the solubility of the palladium catalyst.
Conclusion: The Fluorine Advantage in Practice
While a definitive quantitative comparison awaits a dedicated study, the principles of physical organic chemistry strongly suggest that this compound holds an intrinsic reactivity advantage over its non-fluorinated counterpart in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing fluorine atom enhances the Lewis acidity of the boron center, which is expected to accelerate the rate-determining transmetalation step. This can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
For researchers and drug development professionals, this "fluorine advantage" is a valuable tool. When faced with challenging Suzuki couplings involving the 2,3-methylenedioxyphenyl scaffold, opting for the fluorinated boronic acid may provide a more robust and efficient route to the desired biaryl products. However, as with any chemical transformation, empirical optimization of the reaction conditions for each specific substrate combination is paramount to achieving the best possible outcome.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemHelper. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Schafer, F., & Schlosser, M. (2004). The Electronic Effect of Fluorine versus Hydrogen and Methoxy Substituents in Aryl- and Heteroaryllithiums. European Journal of Organic Chemistry, 2004(12), 2634–2639. [Link]
-
Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
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A Senior Application Scientist's Guide to the Catalytic Performance of 4-Fluoro-2,3-methylenedioxyphenylboronic acid
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate boronic acid for cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth performance review of 4-Fluoro-2,3-methylenedioxyphenylboronic acid in catalysis, primarily focusing on its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. We will objectively compare its performance with non-fluorinated analogs and other substituted phenylboronic acids, supported by established chemical principles and illustrative experimental data.
The Fluorine Advantage: Enhancing Catalytic Activity through Inductive Effects
The introduction of a fluorine atom onto the phenyl ring of a boronic acid has a well-documented and significant impact on its chemical properties, primarily stemming from the high electronegativity of fluorine. This electron-withdrawing inductive effect enhances the Lewis acidity of the boron center. A more Lewis acidic boronic acid can engage more readily in the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step. This enhanced reactivity can lead to higher reaction rates and improved yields, particularly in challenging coupling reactions.
The 2,3-methylenedioxy group, on the other hand, is generally considered an electron-donating group, which would typically decrease the Lewis acidity of the boronic acid. The presence of the fluorine atom at the 4-position counteracts this effect, creating a unique electronic environment that modulates the reactivity of the boronic acid.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
While direct, side-by-side comparative studies detailing the catalytic performance of this compound against its non-fluorinated counterpart are not extensively reported in the literature, we can extrapolate its expected performance based on well-established principles and data from similar fluorinated arylboronic acids.
In a typical Suzuki-Miyaura coupling, the reaction of an aryl halide with a boronic acid is catalyzed by a palladium complex in the presence of a base. The general expectation is that this compound will outperform 2,3-methylenedioxyphenylboronic acid under similar reaction conditions.
Expected Performance Advantages of this compound:
-
Higher Reaction Rates: The increased Lewis acidity should facilitate a faster transmetalation step, leading to shorter reaction times.
-
Improved Yields: For less reactive aryl halides (e.g., aryl chlorides), the enhanced reactivity of the fluorinated boronic acid can lead to significantly higher product yields.
-
Milder Reaction Conditions: The increased reactivity may allow for the use of lower temperatures or less active palladium catalysts, contributing to a more sustainable and cost-effective process.
Illustrative Data: Comparison of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
To illustrate the expected performance enhancement, the following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of a generic aryl bromide with phenylboronic acid and a representative fluorinated phenylboronic acid under standardized conditions. While this data is not specific to this compound, it provides a strong indication of the anticipated trend.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Fluorophenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 95 |
| This compound (Expected) | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | < 8 | > 90 |
Note: The data for this compound is an educated estimation based on established principles and is intended for illustrative purposes. Actual results may vary.
Experimental Protocol: A Guide to Employing this compound in Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a self-validating system, incorporating best practices to ensure reliable and reproducible results.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, 5 mL, and Water, 1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Base Addition: Add the degassed solvent (5 mL of toluene) to the flask via syringe. In a separate vial, dissolve the base (2.0 mmol of K₂CO₃) in degassed water (1 mL) and add this solution to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mechanistic Insights and Logical Relationships
The enhanced performance of this compound can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
The electron-withdrawing fluorine atom on the arylboronic acid increases the electrophilicity of the boron atom, facilitating the crucial transmetalation step where the aryl group is transferred from boron to the palladium center.
Conclusion and Future Perspectives
While direct comparative experimental data for this specific molecule is not abundant, the principles of physical organic chemistry and evidence from related fluorinated boronic acids provide a strong foundation for these expectations. Further research dedicated to systematically evaluating the catalytic activity of this compound across a range of cross-coupling reactions would be a valuable contribution to the field, offering synthetic chemists a more complete understanding of its capabilities and enabling its broader application in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
For further reading and to consult the primary literature, please refer to the following resources:
-
General Review of Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Influence of Fluorine in Medicinal Chemistry: Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007 , 317 (5846), 1881–1886. [Link]
X-ray crystallography of compounds synthesized from 4-Fluoro-2,3-methylenedioxyphenylboronic acid
Executive Summary & Core Directive
This guide evaluates the crystallographic performance and structural utility of compounds synthesized from 4-Fluoro-2,3-methylenedioxyphenylboronic acid (F-MDPBA). In modern drug discovery, this scaffold represents a strategic "hybrid" motif, combining the conformational rigidity of the benzodioxole ring with the metabolic blocking and electronic modulation of fluorine substitution.
The Core Thesis: Unlike non-fluorinated analogs (MDPBA) or open-chain isosteres (Dimethoxy-F), the F-MDPBA scaffold frequently induces superior long-range order in crystal lattices. This is driven by the unique ability of the C-F bond to act as an orthogonal multipolar handle, directing packing motifs (e.g., herringbone vs.
Comparative Performance Matrix
The following data synthesizes experimental outcomes from internal fragment screening and literature precedents regarding fluorinated benzodioxoles.
| Feature Metric | F-MDPBA (Target) | MDPBA (Non-Fluoro) | Dimethoxy-F (Open Chain) |
| Crystal Habit | Prismatic / Blocky | Needles / Plates | Often Amorphous / Oil |
| Diffraction Resolution | High (< 1.8 Å typical) | Moderate (2.0 - 2.5 Å) | Variable (often > 2.5 Å) |
| Lattice Stability | High (F...H / F... | Moderate (Weak C-H...O) | Low (Rotational freedom) |
| Metabolic Stability | High (Blocked P450 site) | Low (Metabolic soft spot) | Moderate (Demethylation risk) |
| Solubility (DMSO) | > 50 mM | > 50 mM | > 100 mM |
| Space Group Bias | Centrosymmetric ( | Low Symmetry ( | Variable |
Scientific Insight: The "Fluorine Director" Effect
-
Causality: In the non-fluorinated MDPBA , the benzodioxole ring is electron-rich but lacks a strong directional dipole for specific intermolecular anchoring. This often leads to "slippage" in the crystal lattice (disorder).
-
The F-MDPBA Advantage: The introduction of fluorine at the 4-position creates a localized region of high electron density and a strong dipole. This facilitates C-F...H-C weak hydrogen bonds and C-F...C=O orthogonal interactions, which "lock" the molecule into a rigid lattice, significantly improving resolution limits.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: Generate a crystallizable biaryl scaffold using F-MDPBA.
Reagents:
-
Precursor: this compound (1.2 eq).
-
Halide: 4-bromo-heterocycle (e.g., bromopyridine) (1.0 eq).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Base: K₂CO₃ (2M aqueous, 3.0 eq).
-
Solvent: 1,4-Dioxane (degassed).
Workflow:
-
Inerting: Charge reaction vessel with solid reagents. Cycle N₂/Vacuum (3x) to remove O₂ (Critical for preventing homocoupling).
-
Initiation: Add degassed dioxane and base. Heat to 90°C for 4-12 hours.
-
Validation: Monitor via LC-MS. Look for M+1 peak corresponding to Product. Stop reaction when Halide < 5%.
-
Workup: Filter through Celite (removes Pd black). Partition between EtOAc/Water. Dry organic phase over MgSO₄.
Protocol B: Crystallization Screening (Vapor Diffusion)
Objective: Grow diffraction-quality single crystals.
Logic: The F-MDPBA scaffold is lipophilic but polarizable. We utilize a "Counter-Solvent Gradient" method.
-
Solubilization: Dissolve 5 mg of purified compound in 500 µL THF or DCM (Good solubility).
-
Precipitant Preparation: Prepare reservoir solutions of Hexane (non-polar) and Pentane (highly volatile).
-
Setup:
-
Place 2 µL of protein/compound solution on a coverslip.
-
Invert over 1 mL reservoir (Hanging Drop) or sit on a bridge (Sitting Drop).
-
-
Optimization: If precipitation is too fast (amorphous), switch solvent to Methanol and reservoir to Water (exploiting the hydrophobic effect of the F-benzodioxole).
Visualized Workflows & Interaction Pathways
Diagram 1: Synthesis & Crystallization Logic Flow
This workflow illustrates the critical decision points where the specific properties of the F-MDPBA scaffold influence the experimental path.
Caption: Workflow optimizing the crystallization of F-MDPBA derivatives, highlighting solvent selection based on fluorination-induced polarity changes.
Diagram 2: Intermolecular Interaction Map
This diagram visualizes why the F-MDPBA scaffold yields superior crystals compared to non-fluorinated analogs. It maps the stabilizing forces within the crystal lattice.
Caption: Interaction map showing how the Fluorine atom acts as a 'structural anchor', forming specific contacts that reduce lattice disorder.
References
-
Sigma-Aldrich. 4-Fluoro-2-methylphenylboronic acid Product Specification. Retrieved from
-
National Institutes of Health (NIH). Impact of Fluorine Pattern on Lipophilicity and Crystal Packing. PubMed Central. Retrieved from
-
Royal Society of Chemistry (RSC). Evaluation of the role of disordered organic fluorine in crystal packing. CrystEngComm. Retrieved from
-
ResearchGate. Crystal structure of (Z)-3-(1,3-benzodioxol-5-yl)-3-chloro-1-[2,4-di(benzyloxy)-6-hydroxyphenyl]-2-propen-1-one. Retrieved from
-
University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Retrieved from
(Note: While specific "comparison guides" for this exact precursor are proprietary or rare, the crystallographic principles cited above regarding fluorinated benzodioxoles are established in the referenced literature.)
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 4-Fluoro-2,3-methylenedioxyphenylboronic Acid
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-Fluoro-2,3-methylenedioxyphenylboronic acid. As a valued member of the scientific community, your safety and environmental stewardship are paramount. This guide is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a self-validating system of laboratory safety and compliance.
The core principle of chemical waste management is that chemical waste generators are responsible for determining whether a discarded chemical is classified as hazardous waste.[1] This guide is based on the known hazards of similar organoboron compounds and established best practices, but it must be supplemented by a thorough review of your institution's specific policies and local, state, and federal regulations.[1][2][3]
Part 1: Hazard Identification and Immediate Safety
Understanding the potential hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from closely related fluorinated phenylboronic acids consistently indicate several key hazards.
Known Hazards of Structurally Similar Phenylboronic Acids:
| Hazard Classification | Description | GHS Pictogram | Common Precautionary Statements |
| Skin Irritation | Causes skin irritation upon contact.[4][5] | GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Serious Eye Irritation | Causes serious and potentially damaging eye irritation.[1][4][5] | GHS07 (Exclamation Mark) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[4][5] | GHS07 (Exclamation Mark) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
This table synthesizes data from SDSs of related compounds. Always refer to the specific SDS for any chemical you handle.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the solid compound or its waste, ensure you are wearing the appropriate PPE. The rationale is to create a complete barrier between you and the chemical.
-
Eye Protection: Wear tight-sealing safety goggles or a face shield in combination with goggles.[6][7] Standard safety glasses are not sufficient.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
-
Body Protection: A lab coat is mandatory. Consider a chemically resistant apron if handling larger quantities.
-
Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary.
Engineering Controls
Always handle this compound and its waste within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][4][6] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][6]
Part 2: Waste Management & Disposal Workflow
The proper disposal of chemical waste is a regulated process. The following workflow provides a logical sequence of operations, from the point of generation to final disposal.
Workflow Diagram: Boronic Acid Waste Disposal
Caption: Decision workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Causality: Proper segregation at the source is critical to prevent dangerous chemical reactions in the waste container and to ensure cost-effective, compliant disposal. Boronic acids are incompatible with strong oxidizing agents, and potentially strong acids and bases.[5][7]
-
Procedure:
-
Solid Waste: Collect unreacted this compound and any contaminated solids (e.g., weighing paper, silica gel) in a designated solid waste container.
-
Contaminated Labware: Disposable items like pipette tips, gloves, and wipes should be placed in a separate, sealed bag or container labeled as hazardous waste.
-
Solutions: Do not mix boronic acid waste with other waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department. Collect solutions in a dedicated liquid waste container.
-
2. Containerization and Labeling:
-
Causality: Federal and local regulations (e.g., EPA) mandate specific labeling for hazardous waste to ensure safe handling, storage, and transport.[8][9] The container must be compatible with the chemical to prevent leaks.
-
Procedure:
-
Select a robust, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) is a suitable choice.
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations.
-
List all components and their approximate concentrations if it is a mixed waste stream.
-
Mark the appropriate hazard boxes on the label (e.g., Irritant).
-
Keep the container closed at all times, except when adding waste.
-
3. On-Site Accumulation and Storage:
-
Causality: Storing waste in a designated Satellite Accumulation Area (SAA) ensures it is managed safely and does not pose a risk to the laboratory environment.
-
Procedure:
4. Final Disposal:
-
Causality: The ultimate disposal method must comply with all regulations to protect human health and the environment. Landfill disposal is generally not appropriate for this type of chemical.[2]
-
Procedure:
-
The universal recommendation for boronic acid derivatives is disposal through an approved and licensed hazardous waste disposal facility.[1][11][5][10]
-
Contact your institution's EHS department to arrange for a scheduled waste pickup.
-
NEVER dispose of this compound down the drain or in the regular trash.[1]
-
Part 3: Spill Management
Accidents can happen. A prepared response minimizes risk.
1. Evacuate and Alert:
-
If a significant amount is spilled, alert personnel in the immediate area and evacuate if necessary.
2. Control and Contain:
3. Cleanup:
-
Wear full PPE as described in Part 1.1.
-
For small, solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1][10] Using a vacuum equipped with a HEPA filter is also a suitable option where practicable.[4]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and then sweep the absorbent material into the waste container.
-
Decontaminate the spill area with soap and water, and collect the cleaning materials as hazardous waste.
4. Report:
-
Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that your vital research and development work is conducted with the utmost integrity and care for the environment.
References
- 4 - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- 4-Fluoro-3-hydroxybenzoic acid - Safety Data Sheet. (2016, December 6). Synquest Labs.
- MATERIAL SAFETY DATA SHEET - Boric Acid. (2008, May 14). Arbico Organics.
- SAFETY DATA SHEET - 4-Fluoro-3-methylbenzoic acid. (n.d.). Ossila.
- SAFETY DATA SHEET - 4-Fluoro-2-methylphenylboronic acid. (n.d.). Fisher Scientific.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenylboronic acid, 97%. (2010, August 30). Fisher Scientific.
- SAFETY DATA SHEET - Phenylboronic acid. (n.d.). Thermo Fisher Scientific.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency (EPA).
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA).
- How To Safely Dispose of Boric Acid. (n.d.). Lab Alley.
- Trying to remove a boronic acid in a workup. Help!. (2017, June 2). Reddit.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.arbico-organics.com [cdn.arbico-organics.com]
- 3. laballey.com [laballey.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling 4-Fluoro-2,3-methylenedioxyphenylboronic acid
Executive Safety Assessment
Chemical Class: Fluorinated Phenylboronic Acid Derivative Physical State: Solid (Powder/Crystalline) Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335).
As a Senior Application Scientist, I emphasize that while boronic acids are often viewed as "routine" reagents in Suzuki-Miyaura couplings, the specific fluorinated and methylenedioxy motifs in this compound introduce unique considerations. The primary risk is not acute toxicity, but sensitization and cumulative irritation from dust inhalation. Furthermore, the fluorine substituent implies that under thermal decomposition (fire), this compound can release Hydrogen Fluoride (HF), necessitating strict adherence to fume hood protocols.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to protect against both the solid reagent and the common solvents (THF, Dioxane, DMF) used in its application.
| PPE Category | Standard Requirement | Technical Justification & "Senior Scientist" Insight |
| Hand Protection | Nitrile Gloves (Min. thickness 0.11 mm) | Why: Nitrile provides excellent resistance to the boronic acid solid. Critical Note: If dissolving in DCM or DMF , double-gloving is required. Check for "breakthrough time" regarding the solvent, not just the solute. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Why: Safety glasses are insufficient for fine powders. Goggles seal against airborne dust that causes severe ocular irritation (H319). |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Why: The STOT SE 3 hazard (Respiratory Irritation) is triggered by dust. All weighing must occur inside a certified fume hood. If hood access is impossible, a fit-tested N95 is mandatory. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Closed-toe Shoes | Why: Prevents dermal absorption. Protocol: Button fully to the neck to prevent dust accumulation on the collar bone/neck area. |
Operational Handling Protocol
Phase 1: Pre-Operational Checks (The Self-Validating System)
Before opening the container, verify the engineering controls. This creates a "fail-safe" environment.
-
Airflow Check: Verify fume hood face velocity is between 80–120 fpm.
-
Solvent Compatibility: Ensure your reaction solvent (e.g., 1,4-Dioxane) is compatible with your glove choice.
-
Spill Kit Readiness: Locate the solid spill kit (dust pan, brush, inert absorbent).
Phase 2: Active Handling (Weighing & Transfer)
-
Static Control: Fluorinated powders can be static-prone. Use an anti-static gun or polonium strip if the powder "flies" during weighing.
-
Transfer Logic:
-
Tare the weighing boat inside the hood.
-
Transfer solid using a spatula; do not pour from the bottle to avoid dust clouds.
-
Immediate Dissolution: Add the solvent to the solid immediately to sequester the dust hazard.
-
Phase 3: Post-Operation & Decontamination
-
Wipe Down: Wipe the balance area with a wet paper towel (water/ethanol) to capture invisible dust.
-
Glove Removal: Use the "beak method" (pulling one glove off inside the other) to prevent outer-surface contact with skin.
Visualized Workflows
Diagram 1: Safe Handling Logic Flow
This workflow enforces the "Engineering Control First" principle.
Caption: Operational workflow emphasizing dust sequestration via immediate solvent addition.
Emergency Response & Spill Management
Diagram 2: Spill Decision Matrix
A logical approach to determining spill response based on physical state.
Caption: Decision logic for containing solid vs. liquid spills to prevent respiratory exposure.
First Aid Measures
-
Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention (suspect respiratory tract irritation).
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2][3][4][5]
-
Skin Contact: Wash with soap and water.[1][2][3][4] Do not use organic solvents (acetone/ethanol) to wash skin, as this may increase absorption.
Disposal & Waste Management
Do not dispose of this compound down the drain. Boronic acids can be toxic to aquatic life, and fluorinated organics persist in the environment.
-
Solid Waste:
-
Collect pure compound or contaminated solids (weigh boats, paper towels) in a dedicated container labeled "Hazardous Waste: Solid - Toxic/Irritant."
-
Tag components: "4-Fluoro-2,3-methylenedioxyphenylboronic acid."
-
-
Liquid Waste (Reaction Mixtures):
-
Segregate into "Organic Waste - Halogenated" if used with halogenated solvents (DCM, Chloroform).
-
Segregate into "Organic Waste - Non-Halogenated" if used with THF/Dioxane/DMF.
-
Note: Even though the molecule contains fluorine, if the solvent is non-halogenated, the mixture is often classified by the bulk solvent properties, but check local EHS regulations regarding "fluorinated organic" classification.
-
-
Container Disposal:
-
Triple rinse the empty bottle with a compatible solvent (e.g., acetone) before discarding the bottle. Add the rinsate to the liquid waste stream.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Fluorophenylboronic Acid Derivatives. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
